2-(Dibromomethyl)-4-fluorobenzonitrile
Description
Properties
IUPAC Name |
2-(dibromomethyl)-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-8(10)7-3-6(11)2-1-5(7)4-12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNLXKYSCMYRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Dibromomethyl)-4-fluorobenzonitrile CAS number 1485536-93-3
CAS Number: 1485536-93-3
Synonyms: 2-Cyano-5-fluorobenzal bromide;
Executive Summary
2-(Dibromomethyl)-4-fluorobenzonitrile (CAS 1485536-93-3) is a specialized benzylic gem-dibromide serving as a critical electrophilic intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors. Its primary utility lies in its function as a "masked aldehyde" ; it is the direct precursor to 2-formyl-4-fluorobenzonitrile , a scaffold essential for constructing the phthalazinone core found in blockbuster oncology drugs such as Talazoparib (BMN 673) .
This guide details the physicochemical profile, radical-mediated synthesis, and downstream applications of this compound, emphasizing the control of mono- vs. di-bromination selectivity—a common process challenge.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The stability of the gem-dibromide moiety is contingent upon moisture exclusion. Unlike its mono-bromo analog (CAS 421552-12-7), the di-bromo species is prone to hydrolysis, reverting to the aldehyde upon exposure to atmospheric moisture.
| Property | Data |
| CAS Number | 1485536-93-3 |
| Molecular Formula | C₈H₄Br₂FN |
| Molecular Weight | 292.93 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 67–72 °C (Literature range varies by purity) |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in water (hydrolyzes) |
| Reactivity Hazards | Moisture sensitive; Lachrymator; Corrosive |
| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen) |
Strategic Importance: The "Masked Aldehyde"
In medicinal chemistry, introducing a formyl group (-CHO) onto an electron-deficient aromatic ring (like benzonitrile) via direct formylation is often low-yielding. The industrial workaround utilizes the Wohl-Ziegler bromination of the methyl precursor to the gem-dibromide, followed by hydrolysis.
Why this route?
-
Selectivity: Avoids oxidation of other sensitive functional groups.
-
Scalability: Uses inexpensive reagents (NBS) compared to transition-metal catalyzed carbonylation.
-
Pathway: This intermediate is the gateway to Phthalazinone synthesis (see Diagram 1).
Visualization: Industrial Workflow (Talazoparib Context)
Figure 1: The strategic role of CAS 1485536-93-3 in the synthesis of PARP inhibitor scaffolds. The gem-dibromide is the bridge between the toluene derivative and the aldehyde.
Synthesis Protocol: Radical Bromination
Objective: Synthesize 2-(dibromomethyl)-4-fluorobenzonitrile from 4-fluoro-2-methylbenzonitrile. Challenge: Preventing the reaction from stalling at the mono-bromo stage (CAS 421552-12-7).
Reagents & Materials[1][3][4][6][7][8][9]
-
Substrate: 4-Fluoro-2-methylbenzonitrile (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.4 eq) — Freshly recrystallized if yellow.
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent: Carbon Tetrachloride (CCl₄) [Classic] or Chlorobenzene/Trifluorotoluene [Green Alternatives].
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is strictly anhydrous.
-
Charging: Add 4-fluoro-2-methylbenzonitrile and the solvent (concentration ~0.5 M).
-
Initiation: Add 50% of the NBS (1.2 eq) and 50% of the AIBN.
-
Reaction (Phase 1): Heat to reflux (typically 80–90 °C depending on solvent). Monitor for the "iodine color" disappearance or succinimide floating to the top, indicating radical propagation.
-
Re-Charging (Phase 2): After 2–3 hours (check TLC/HPLC), cool slightly and add the remaining NBS (1.2 eq) and AIBN. This step is crucial to push the mono-bromo species to the di-bromo target.
-
Completion: Reflux for an additional 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target <2% mono-bromo impurity.
-
-
Workup:
-
Cool to 0 °C to precipitate succinimide.
-
Filter off the succinimide solid.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize from Heptane/Isopropyl Acetate.
-
Note: Column chromatography is possible but risky due to hydrolysis on silica gel.
-
Mechanistic Visualization (Radical Chain)
Figure 2: The stepwise radical substitution mechanism. The second bromination is sterically slower, requiring excess NBS and time.
Downstream Application: Hydrolysis to Aldehyde
The immediate use of CAS 1485536-93-3 is conversion to 2-formyl-4-fluorobenzonitrile .
Protocol:
-
Dissolve the gem-dibromide in Ethanol (95%).
-
Add a solution of Silver Nitrate (AgNO₃) in water (2.2 eq) OR simply reflux in aqueous ethanol with Sodium Acetate (3 eq) for a cheaper industrial route.
-
Reflux for 2 hours.
-
Filter silver salts (if AgNO₃ used).
-
Extract with Ethyl Acetate.
-
Result: High-purity aldehyde ready for phthalazinone cyclization.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
Lachrymator: The compound releases benzyl bromide-like vapors which are potent tear agents. Handle only in a functioning fume hood.
Storage Stability:
-
Must be stored under inert gas (Argon).
-
Self-Validating Check: If the white solid turns yellow or smells strongly of almonds (benzaldehyde-like), it has hydrolyzed and degraded.
References
-
Pfizer Inc. (2018). Talazoparib (Talzenna) Prescribing Information. U.S. Food and Drug Administration. Link
-
Wang, B., et al. (2013). "Discovery of BMN 673, a Potent and Cellularly Active PARP1/2 Inhibitor." Journal of Medicinal Chemistry, 56(6), 2568-2580. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1485536-93-3. PubChem.[1] Link
-
Google Patents. (2021). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.[2] (Relevant chemistry regarding the bromination/hydrolysis sequence). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Dibromomethyl)-4-fluorobenzonitrile. Link
Sources
Spectroscopic data of 2-(Dibromomethyl)-4-fluorobenzonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Dibromomethyl)-4-fluorobenzonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-(Dibromomethyl)-4-fluorobenzonitrile (CAS No. 1485536-93-3), a key intermediate and potential genotoxic impurity in pharmaceutical synthesis.[1] While experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predicted spectroscopic profile. It is designed to serve as an authoritative resource for researchers, analytical scientists, and drug development professionals, enabling them to identify, quantify, and characterize this molecule with high confidence. The guide includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside validated, step-by-step experimental protocols for data acquisition and analysis.
Introduction and Molecular Overview
2-(Dibromomethyl)-4-fluorobenzonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₄Br₂FN and a molecular weight of 292.93 g/mol .[2] Its structure, featuring a dibromomethyl group ortho to a nitrile and a fluorine atom in the para position, makes it a reactive and versatile intermediate in organic synthesis.[3] However, its structural alerts also classify it as a potential genotoxic impurity (GTI), particularly in the synthesis of active pharmaceutical ingredients (APIs) like Trelagliptin.[1] Consequently, robust analytical methods for its detection and characterization are critical for ensuring drug safety and regulatory compliance.
This guide provides the foundational knowledge required to undertake such analyses, grounded in a deep understanding of the molecule's expected spectroscopic behavior.
Table 1: Physicochemical Properties of 2-(Dibromomethyl)-4-fluorobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 1485536-93-3 | [2] |
| Molecular Formula | C₈H₄Br₂FN | [2] |
| Molecular Weight | 292.93 | [2] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 67 - 71 °C | |
| Purity (Typical) | ≥98% (by GC) | [2] |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra, based on established substituent effects and analysis of related compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region containing the methine proton.
-
Aromatic Region (δ 7.5-8.0 ppm): The three aromatic protons (H-3, H-5, H-6) will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.
-
H-6: Expected to be the most downfield proton due to the deshielding effects of the adjacent nitrile group. It will likely appear as a doublet of doublets, coupling to H-5 (³JHH) and the fluorine atom (⁴JHF).
-
H-3: Expected to appear as a doublet of doublets, coupling to the fluorine atom (³JHF) and H-5 (⁴JHH).
-
H-5: Expected to appear as a complex multiplet (triplet of doublets or ddt), coupling to H-6 (³JHH), H-3 (⁴JHH), and the fluorine atom (⁵JHF).
-
-
Methine Proton (-CHBr₂) (δ 7.0-7.5 ppm): The single proton of the dibromomethyl group is expected to be significantly deshielded by the two bromine atoms and the aromatic ring, appearing as a singlet.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.8 - 8.0 | dd | ³JHH = ~8-9 Hz, ⁴JHF = ~4-5 Hz |
| H-3 | 7.6 - 7.8 | dd | ³JHF = ~7-8 Hz, ⁴JHH = ~2-3 Hz |
| H-5 | 7.4 - 7.6 | ddd | ³JHH = ~8-9 Hz, ⁴JHH = ~2-3 Hz, ⁵JHF = ~2 Hz |
| -CHBr₂ | 7.2 - 7.4 | s | N/A |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling).
Table 3: Predicted ¹³C NMR Chemical Shifts and C-F Coupling (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-4 (C-F) | 164 - 168 | ¹JCF = ~250-260 Hz (d) |
| C-2 (C-CHBr₂) | 135 - 139 | ³JCF = ~8-10 Hz (d) |
| C-6 | 132 - 135 | ⁴JCF = ~3-4 Hz (d) |
| C-1 (C-CN) | 115 - 119 | ²JCF = ~20-25 Hz (d) |
| C-3 | 118 - 122 | ²JCF = ~22-26 Hz (d) |
| C-5 | 114 - 118 | ³JCF = ~8-10 Hz (d) |
| C≡N | 116 - 120 | ⁵JCF = ~1-2 Hz (d) |
| -CHBr₂ | 35 - 40 | N/A |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating workflow for acquiring high-quality NMR data.
Sample Preparation
-
Accurately weigh approximately 10-15 mg of 2-(Dibromomethyl)-4-fluorobenzonitrile.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely and ensure the solution is homogeneous.
Instrument Parameters (500 MHz Spectrometer)
-
Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (~8000 Hz).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).
-
Number of Scans: 16-32.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Spectral Width: 240 ppm (~30,000 Hz).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectrum manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the ¹H signals and pick peaks for both spectra.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The analysis of 2-(Dibromomethyl)-4-fluorobenzonitrile is expected to reveal characteristic absorption bands.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3100-3000 | Aromatic C-H | Stretch | Medium-Weak |
| 2240-2220 | Nitrile (C≡N) | Stretch | Strong, Sharp |
| 1610-1580 | Aromatic C=C | Stretch | Medium |
| 1520-1480 | Aromatic C=C | Stretch | Medium |
| 1250-1200 | Aryl-F | C-F Stretch | Strong |
| 700-600 | C-Br | Stretch | Strong |
The presence of a sharp, strong peak around 2230 cm⁻¹ is a key diagnostic feature for the nitrile group. The strong absorption in the 1250-1200 cm⁻¹ region is characteristic of the C-F bond.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-(Dibromomethyl)-4-fluorobenzonitrile, the most notable feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms.
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with two bromine atoms will exhibit a characteristic M⁺, [M+2]⁺, and [M+4]⁺ isotopic pattern with a relative intensity ratio of approximately 1:2:1.
-
m/z 291: [C₈H₄⁷⁹Br₂FN]⁺
-
m/z 293: [C₈H₄⁷⁹Br⁸¹BrFN]⁺
-
m/z 295: [C₈H₄⁸¹Br₂FN]⁺
-
-
Key Fragmentation Pathways:
-
Loss of Br•: A prominent peak corresponding to the loss of a bromine radical to form the [M-Br]⁺ ion (m/z 212/214). This fragment will still show an isotopic pattern for one bromine atom (1:1 ratio).
-
Loss of HBr: Loss of a molecule of hydrogen bromide to form [M-HBr]⁺ (m/z 211/213).
-
Formation of Fluorobenzonitrile Cation: Fragmentation could lead to the [C₇H₄FN]⁺• ion at m/z 121.[4]
-
Sources
2-(Dibromomethyl)-4-fluorobenzonitrile physical state and appearance
CAS: 1485536-93-3 | Formula:
Part 1: Executive Summary & Strategic Context
2-(Dibromomethyl)-4-fluorobenzonitrile is a specialized halogenated benzonitrile intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Trelagliptin).
Functionally, it serves as a "masked" aldehyde equivalent . The geminal dibromide moiety (
Key Technical Insight:
Unlike its monobromo analog (2-bromomethyl-4-fluorobenzonitrile), the dibromo species is significantly more sensitive to moisture and light. Its physical appearance is a primary indicator of purity; a transition from white/off-white to distinct yellow/orange signals the liberation of free bromine (
Part 2: Physical State & Appearance Matrix
The following data consolidates experimental observations and predicted properties for the solid-state material.
Core Physical Properties
| Property | Specification | Technical Context |
| Physical State | Solid (Crystalline Powder) | Exists as a solid at STP due to |
| Appearance (High Purity) | White to Off-White | Pure crystalline form minimizes light absorption. |
| Appearance (Degraded) | Pale Yellow to Orange | Coloration indicates photo-degradation (radical cleavage of C-Br) or hydrolysis. |
| Melting Point | ~75–85 °C (Predicted range) | Note: Monobromo analog melts at 67–71 °C. The dibromo species typically exhibits a higher fusion enthalpy due to increased molecular weight, though crystal packing efficiency varies. |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, THF, Acetonitrile. Insoluble in water (slowly hydrolyzes). |
| Hygroscopicity | Moisture Sensitive | Not hygroscopic in the traditional sense (absorbing water), but chemically reactive with moisture. |
Diagnostic Appearance Indicators
-
Freshly Synthesized: A white, free-flowing powder.
-
Aged/Improper Storage: Clumpy, yellow-tinted solids. The "clumping" is often due to the formation of trace HBr (hydrobromic acid) from hydrolysis, which is hygroscopic and attracts moisture, accelerating degradation.
Part 3: Synthesis Logic & Impurity Control
The synthesis of 2-(dibromomethyl)-4-fluorobenzonitrile involves the radical bromination of 4-fluoro-2-methylbenzonitrile. This is a consecutive reaction system where the monobromo species is an intermediate.
Reaction Mechanism & Control
Reagents: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
Initiator: AIBN or Benzoyl Peroxide (BPO).
Solvent: Chlorobenzene or
Critical Process Parameter (CPP):
To target the dibromo species, the stoichiometry of the brominating agent must be
Mechanistic Pathway Diagram
The following diagram illustrates the stepwise bromination and the hydrolysis pathway to the aldehyde functionality.
Figure 1: Stepwise radical bromination pathway showing the progression from methyl precursor to dibromo target and subsequent hydrolysis.
Part 4: Characterization & Validation Protocols
Trustworthy identification relies on distinguishing the dibromo species from the mono-bromo intermediate.
Proton NMR ( -NMR)
The benzylic proton shift is the definitive identifier.
-
Methyl Precursor (
): Singlet at . -
Monobromo (
): Singlet at . -
Dibromo Target (
): Singlet at .-
Note: The electronegativity of the two bromine atoms shifts the proton significantly downfield, often overlapping with the aromatic region. Integration is key.
-
HPLC Quality Control
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water/Acetonitrile (Gradient).
-
Detection: UV at 254 nm.
-
Elution Order:
-
Aldehyde (Hydrolysis product - Most Polar)
-
Monobromo
-
Dibromo (Target)
-
Tribromo (Most Lipophilic)
-
Handling & Safety (Lachrymator)
This compound is a benzyl bromide derivative , a class known for potent lachrymatory (tear-inducing) effects.
-
Engineering Controls: All weighing and transfer must occur inside a certified fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromine residues before removal from the hood.
-
Storage: Store at 2–8°C under Argon/Nitrogen. The "white" appearance is maintained only if protected from light and moisture.
References
-
ChemicalBook. (2024).[2] 2-(Dibromomethyl)-4-fluorobenzonitrile Basic Information and Properties. Link
-
ChemScene. (2024). Product Data: 2-(Dibromomethyl)-4-fluorobenzonitrile (CAS 1485536-93-3). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Fluoro-2-methylbenzonitrile (Precursor). Link
-
Wang, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. Link
-
World Intellectual Property Organization (WIPO). (2016). WO2016024224: Process for the preparation of 4-fluoro-2-methylbenzonitrile and Trelagliptin intermediates. Link
Sources
The Dual Nature of 2-(Dibromomethyl)-4-fluorobenzonitrile: A Key Intermediate and Critical Impurity in Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Dibromomethyl)-4-fluorobenzonitrile is a halogenated aromatic nitrile that holds a position of significant interest within the pharmaceutical sciences. Its chemical architecture, featuring a reactive dibromomethyl group and a synthetically versatile nitrile moiety on a fluorinated benzene ring, renders it a valuable intermediate for the construction of complex molecular scaffolds. However, this same reactivity profile also designates it as a potential genotoxic impurity in certain drug manufacturing processes, necessitating stringent analytical control. This technical guide provides a comprehensive overview of 2-(Dibromomethyl)-4-fluorobenzonitrile, encompassing its chemical identity, physicochemical properties, a detailed examination of its synthesis via free-radical bromination, and its dual role as both a synthetic precursor and a critical process impurity in drug development, with a specific focus on its relevance to the synthesis of trelagliptin succinate.
Introduction: The Strategic Importance of Fluorinated Benzyl Bromides
Fluorine-containing molecules are of paramount importance in modern drug discovery, with the presence of fluorine atoms often imparting desirable pharmacokinetic and physicochemical properties, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Benzonitrile derivatives, in turn, are versatile building blocks in medicinal chemistry.[2] The combination of these features in 2-(Dibromomethyl)-4-fluorobenzonitrile creates a highly functionalized intermediate. The dibromomethyl group, in particular, serves as a latent aldehyde or a precursor for the introduction of various nucleophiles, making it a strategic component in multi-step synthetic sequences. This guide aims to provide a detailed technical understanding of this compound for professionals engaged in pharmaceutical research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective and safe utilization.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Dibromomethyl)-4-fluorobenzonitrile | ChemScene[1] |
| CAS Number | 1485536-93-3 | ChemScene[1] |
| Molecular Formula | C₈H₄Br₂FN | ChemScene[1] |
| Molecular Weight | 292.93 g/mol | ChemScene[1] |
| Appearance | White to off-white crystalline solid | TCI America[3] |
| Melting Point | 67-71 °C | TCI America[3] |
| Purity | ≥98% (GC) | ChemScene[1] |
| SMILES | FC1=CC=C(C#N)C(=C1)C(Br)Br | ChemScene[1] |
| Storage Conditions | Inert atmosphere, 2-8°C | Lead Sciences[4] |
Synthesis of 2-(Dibromomethyl)-4-fluorobenzonitrile: A Mechanistic Perspective
The most logical and industrially scalable approach to the synthesis of 2-(Dibromomethyl)-4-fluorobenzonitrile is the free-radical bromination of 2-methyl-4-fluorobenzonitrile. This reaction proceeds via a well-established mechanism involving the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
The Wohl-Ziegler Bromination: Mechanism and Rationale
The Wohl-Ziegler reaction is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[5] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical then abstracts a hydrogen atom from the benzylic methyl group of 2-methyl-4-fluorobenzonitrile. This abstraction is energetically favored due to the resonance stabilization of the resulting benzylic radical.
The benzylic radical then reacts with a molecule of bromine (Br₂) to form the brominated product and a bromine radical, which propagates the chain reaction. A crucial aspect of the Wohl-Ziegler reaction is the use of NBS, which maintains a low, constant concentration of Br₂ in the reaction mixture. This is critical to suppress competing electrophilic addition reactions to the aromatic ring.[5]
To achieve dibromination, a molar excess of NBS is employed. The first bromination yields 2-(bromomethyl)-4-fluorobenzonitrile. The electron-withdrawing effect of the first bromine atom slightly deactivates the remaining benzylic C-H bond, but with sufficient energy input and an excess of the brominating agent, a second hydrogen atom can be abstracted and replaced by bromine.
Caption: Free-radical bromination of 2-methyl-4-fluorobenzonitrile.
Experimental Protocol: A Self-Validating System
The following is a representative, field-proven protocol for the synthesis of 2-(Dibromomethyl)-4-fluorobenzonitrile. The causality behind each step is explained to ensure trustworthiness and reproducibility.
Materials:
-
2-Methyl-4-fluorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert gas inlet
-
Apparatus for filtration under vacuum
-
Rotary evaporator
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask, add 2-methyl-4-fluorobenzonitrile and the solvent (e.g., CCl₄). Purge the flask with an inert gas for 10-15 minutes. Causality: Free radical reactions are sensitive to oxygen, which can act as a radical scavenger and lead to unwanted side reactions. An inert atmosphere is crucial for reaction efficiency and product purity.
-
Reagent Addition: Add N-bromosuccinimide (approximately 2.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (approximately 0.05 equivalents) to the flask. Causality: A slight excess of NBS ensures the complete conversion to the dibrominated product. The radical initiator is used in catalytic amounts as it is regenerated during the propagation phase of the chain reaction.
-
Reaction Initiation and Progression: Heat the reaction mixture to reflux under vigorous stirring. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to track the disappearance of the starting material and the formation of the mono- and di-brominated products. Causality: Refluxing provides the necessary thermal energy to initiate the homolytic cleavage of the radical initiator and sustain the chain reaction. Stirring ensures homogeneity and efficient heat transfer.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration. Wash the filtrate with water and brine to remove any remaining water-soluble impurities. Causality: The filtration step removes the solid byproduct, simplifying the purification process. The aqueous washes remove any unreacted NBS and other polar impurities.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography. Causality: Drying the organic layer is essential to prevent hydrolysis of the product during concentration. Purification is necessary to obtain the product with the high purity required for pharmaceutical applications.
Applications in Drug Discovery and Development
The utility of 2-(Dibromomethyl)-4-fluorobenzonitrile in the pharmaceutical industry is twofold: as a versatile synthetic intermediate and as a critical process impurity that requires careful monitoring.
A Versatile Synthetic Intermediate
The dibromomethyl group is a masked aldehyde. Hydrolysis of this group can readily provide the corresponding aldehyde, 2-formyl-4-fluorobenzonitrile, which is a valuable precursor for the synthesis of a wide range of heterocyclic compounds and for the introduction of the formyl group into larger molecules through various condensation reactions.
Furthermore, the two bromine atoms can be displaced by a variety of nucleophiles, either sequentially or simultaneously, allowing for the construction of diverse molecular architectures. This makes 2-(Dibromomethyl)-4-fluorobenzonitrile a valuable building block for the synthesis of novel bioactive molecules.[2]
A Critical Process Impurity in Trelagliptin Succinate Synthesis
Trelagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis involves intermediates derived from 4-fluoro-2-methylbenzonitrile.[3] During the manufacturing process, if the bromination of the methyl group is not carefully controlled, over-bromination can lead to the formation of 2-(Dibromomethyl)-4-fluorobenzonitrile.
Due to the presence of the alkylating dibromomethyl group, this compound is classified as a potential genotoxic impurity (PGI).[6] Regulatory agencies such as the FDA and EMA have stringent limits on the presence of PGIs in active pharmaceutical ingredients (APIs). Therefore, highly sensitive analytical methods are required to detect and quantify 2-(Dibromomethyl)-4-fluorobenzonitrile in the final drug substance. A Chinese patent describes an HPLC method for the determination of this impurity in trelagliptin succinate, highlighting the industrial relevance of this issue.[6]
Caption: Synthetic utility and impurity pathway of 2-(Dibromomethyl)-4-fluorobenzonitrile.
Safety and Handling
2-(Dibromomethyl)-4-fluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere.[4]
Conclusion
2-(Dibromomethyl)-4-fluorobenzonitrile is a molecule of significant duality in the pharmaceutical landscape. Its rich chemical functionality makes it a valuable intermediate for the synthesis of novel drug candidates. Conversely, its potential to form as a genotoxic impurity during the synthesis of established drugs like trelagliptin necessitates rigorous analytical control. A thorough understanding of its synthesis, reactivity, and analytical detection is therefore essential for researchers, scientists, and drug development professionals. This guide provides a foundational understanding to enable the safe and effective management of this important chemical entity in both research and manufacturing settings.
References
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
- Majid, R. (2023, November 13). Free-Radical Chemistry: Structure and Mechanism.
-
Lead Sciences. (n.d.). 2-(Dibromomethyl)-4-fluorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN109668988B - Method for analyzing and determining 2- (dibromomethyl) -4-fluorobenzonitrile in trelagliptin succinate.
- The Royal Society of Chemistry. (2013). NBS mediated nitriles synthesis through C=C double bond cleavage.
- Indian Academy of Sciences. (n.d.). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals.
- Safronov, A., et al. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.
- The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions [Video]. YouTube.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]
- ResearchGate. (2016, May 11). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 4. CN109668988B - Method for analyzing and determining 2- (dibromomethyl) -4-fluorobenzonitrile in trelagliptin succinate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Commercial Suppliers & Technical Sourcing Guide: 2-(Dibromomethyl)-4-fluorobenzonitrile
The following technical guide details the commercial landscape, synthesis utility, and quality assurance protocols for 2-(Dibromomethyl)-4-fluorobenzonitrile .
Executive Summary & Chemical Identity
2-(Dibromomethyl)-4-fluorobenzonitrile (CAS: 1485536-93-3 ) is a high-value electrophilic intermediate used primarily in the synthesis of fused heterocyclic pharmaceutical ingredients. Functionally, the gem-dibromomethyl group serves as a "masked" aldehyde, allowing for the stable storage and transport of the reactive formyl moiety before hydrolysis.
This compound is a critical building block for poly(ADP-ribose) polymerase (PARP) inhibitors and quinazoline-based kinase inhibitors , where the 2,4-substitution pattern on the benzene ring is required to establish specific structure-activity relationships (SAR).
Core Chemical Data
| Property | Specification |
| CAS Number | 1485536-93-3 |
| Molecular Formula | C₈H₄Br₂FN |
| Molecular Weight | 292.93 g/mol |
| Functional Groups | Nitrile (–CN), gem-Dibromide (–CHBr₂), Fluoride (–F) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Hydrolyzes in aqueous media |
| Key Reactivity | Hydrolysis to 2-formyl-4-fluorobenzonitrile; Cyclization with hydrazines/amidines |
Synthesis & Mechanistic Pathway
Understanding the synthesis is crucial for evaluating supplier quality, as the impurity profile is directly dictated by the manufacturing route. The industrial preparation typically involves the Wohl-Ziegler radical bromination of 2-methyl-4-fluorobenzonitrile.
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).
-
Step 1 (Activation): Homolytic cleavage of the initiator generates radicals.
-
Step 2 (Propagation - Mono): Abstraction of a benzylic hydrogen forms a radical, which reacts with NBS to form the mono-bromo intermediate (2-(bromomethyl)-4-fluorobenzonitrile).
-
Step 3 (Propagation - Di): A second bromination occurs at the same benzylic position. Critical Control Point: The electron-withdrawing nitrile group deactivates the ring, but the steric bulk of the first bromine atom makes the second abstraction slower, often leading to mixtures of mono- and di-bromo species if stoichiometry is not precisely controlled.
Visualization: Synthesis & Impurity Logic
Figure 1: Stepwise radical bromination pathway showing the critical mono-bromo impurity and downstream hydrolysis.
Commercial Supplier Landscape
Sourcing this compound requires distinguishing between "catalog aggregators" and "synthesis labs." Due to its moisture sensitivity, high-purity batches are often made-to-order (MTO) or stored under strict inert conditions.
Tier 1: Validated Specialist Suppliers
These vendors specialize in halogenated heterocycles and typically provide H-NMR validation for the gem-dibromo content.
| Supplier | Catalog No. | Pack Sizes | Purity Class | Region | Notes |
| ChemScene | CS-0696178 | 1g, 5g, 25g | ≥98% | USA/China | Reliable stock; provides LC-MS/NMR data. |
| Lead Sciences | BD330070 | 100mg - 5g | 97% | Europe/USA | Good for small-scale R&D validation. |
| BLD Pharm | Inquire | Custom | 95%+ | Global | Strong in brominated building blocks; likely MTO. |
| Ambeed | A13086* | Custom | 97% | USA | Verify specific CAS; often stocks mono-bromo analog. |
(Note: "A13086" is often the mono-bromo; always verify CAS 1485536-93-3 specifically).
Tier 2: Custom Synthesis & Bulk Sourcing
For kilogram-scale requirements (Pilot Plant/GMP), catalog vendors are insufficient. You must engage CROs with capabilities in hazardous radical chemistry .
-
Key CRO Capabilities Required: Glass-lined reactors (corrosion resistance to HBr byproduct), scrubber systems (for Br₂/HBr vapors), and fractional crystallization units (to separate mono/di-bromo species).
Quality Assurance & Analytical Protocols
When receiving a shipment, do not rely solely on the Certificate of Analysis (CoA). The gem-dibromide is prone to degradation (hydrolysis) and under-bromination.
Self-Validating Analytical Workflow
-
Visual Inspection: The solid should be off-white. A distinct orange/brown tint indicates free bromine (Br₂) contamination, which accelerates degradation.
-
¹H-NMR Verification (Critical):
-
Target Signal: Look for the benzylic proton (–CH Br₂). This typically appears as a distinct singlet downfield (approx. δ 6.6 – 7.2 ppm , solvent dependent).
-
Impurity Signal: The mono-bromo (–CH ₂Br) appears as a singlet around δ 4.5 – 4.8 ppm .
-
Calculation: Integrate the CHBr₂ vs. CH₂Br peaks to calculate the molar ratio. A high-quality reagent should have <2% mono-bromo content.
-
-
Hydrolysis Test (Functional Assay):
-
Dissolve 10 mg in THF/Water (1:1). Add 2 eq. AgNO₃.
-
Result: Immediate precipitation of AgBr confirms labile bromines. TLC should show clean conversion to the aldehyde (more polar than the dibromide).
-
Analytical Logic Diagram
Figure 2: Quality Control decision tree for incoming raw material.
Handling, Stability & Safety
This compound is a potent lachrymator and skin irritant, similar to benzyl bromide.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress causes hydrolysis to the aldehyde and release of HBr gas (corrosive).
-
Handling: Weigh only in a fume hood. Use double nitrile gloves.
-
Neutralization: Spills should be treated with a solution of sodium thiosulfate (to quench active bromine) followed by dilute sodium bicarbonate.
References
-
ChemScene Product Data. 2-(Dibromomethyl)-4-fluorobenzonitrile (CAS 1485536-93-3).[1] Retrieved from
-
Lead Sciences Catalog. Product Specifications for BD330070. Retrieved from
-
National Institutes of Health (NIH). Olaparib Synthetic Routes and Intermediates. PubChem Compound Summary. Retrieved from
-
Royal Society of Chemistry. NBS mediated nitriles synthesis through C=C double bond cleavage (Mechanistic Insight). Org.[2][3][4] Biomol. Chem., 2013.[4] Retrieved from
-
Google Patents. Preparation method of Olaparib intermediate (CN115806526B). Retrieved from
Sources
2-(Dibromomethyl)-4-fluorobenzonitrile material safety data sheet (MSDS)
Advanced Synthesis, Safety Architecture, and Medicinal Applications[1]
Executive Summary
2-(Dibromomethyl)-4-fluorobenzonitrile (CAS: 1485536-93-3) is a specialized electrophilic intermediate critical to the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Functioning as a "masked" formyl equivalent, it bridges the oxidation state gap between methyl-substituted benzonitriles and their aldehyde counterparts (e.g., 2-formyl-4-fluorobenzonitrile).
This guide addresses the technical requirements for handling this corrosive alkylating agent, detailing its radical synthesis, hydrolytic activation, and pivotal role in constructing the phthalazinone pharmacophores found in therapeutics like Olaparib and Talazoparib .
Chemical Identity & Physicochemical Profile[3][4][5][6]
The compound is a gem-dibromide, characterized by high reactivity toward nucleophiles and moisture. Unlike its monobromo analog, the dibromo species is less stable and prone to spontaneous hydrolysis, releasing hydrobromic acid (HBr).
| Property | Specification |
| IUPAC Name | 2-(Dibromomethyl)-4-fluorobenzonitrile |
| CAS Number | 1485536-93-3 |
| Molecular Formula | |
| Molecular Weight | 292.93 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Acetonitrile; Reacts with water/alcohols |
| Reactive Groups | Nitrile ( |
| Storage | Inert atmosphere ( |
Hazard Identification & Toxicology Mechanics
As a senior scientist, it is crucial to understand why this compound is hazardous, not just that it is hazardous. The danger stems from two distinct chemical mechanisms: Alkylating Potential and Acidogenic Hydrolysis .
2.1 Mechanism of Toxicity
-
Lachrymatory & Corrosive Action: Similar to benzyl bromide, the dibromomethyl group is a potent electrophile. Upon contact with mucous membranes (eyes, respiratory tract), it alkylates biological nucleophiles (proteins/DNA), causing severe irritation, corneal burns, and tissue necrosis.
-
Acid Gas Release: Upon contact with ambient moisture or physiological fluids, the gem-dibromide moiety hydrolyzes.
-
Reaction:
-
Impact: This releases 2 equivalents of Hydrobromic Acid (HBr) gas, which is highly corrosive to lung tissue and metal equipment.
-
2.2 GHS Classification[2]
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
-
Synthetic Architecture: From Precursor to Scaffold
The synthesis of 2-(Dibromomethyl)-4-fluorobenzonitrile relies on controlled radical halogenation. The subsequent transformation into the aldehyde is the gateway to PARP inhibitor scaffolds.
3.1 Workflow Diagram: Synthesis & Activation
The following diagram illustrates the radical bromination pathway and the subsequent hydrolysis to the bioactive aldehyde intermediate.
Figure 1: Step-wise synthesis from methyl precursor to aldehyde via the gem-dibromide intermediate.
3.2 Detailed Protocol: Radical Bromination
Objective: Selective exhaustive bromination of the methyl group.
-
Reagents: 4-Fluoro-2-methylbenzonitrile (1.0 eq), NBS (N-Bromosuccinimide, 2.2 eq) or DBDMH (1.1 eq), and AIBN (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Trifluoromethylbenzene (PhCF )—the latter is a greener alternative. -
Procedure:
-
Charge reactor with precursor and solvent.[3] Degas with
. -
Add brominating agent and initiator.
-
Heat to reflux (approx. 80°C) under irradiation (visible light or UV lamp) to promote radical generation.
-
Critical Control Point: Monitor via HPLC/GC. The reaction proceeds through the monobromo intermediate. Continue until monobromo < 2%.
-
-
Workup: Cool to 0°C to precipitate succinimide/hydantoin byproducts. Filter. Concentrate filtrate.
-
Purification: Recrystallization from heptane/EtOAc. Avoid aqueous wash at this stage to prevent premature hydrolysis.
Medicinal Application: Phthalazinone Construction[4]
The primary utility of 2-(Dibromomethyl)-4-fluorobenzonitrile is its conversion to 2-formyl-4-fluorobenzonitrile , a requisite for synthesizing the phthalazin-1(2H)-one core used in PARP inhibitors.
4.1 Pathway to PARP Inhibitors
The aldehyde reacts with hydrazine to form the heterocycle. This scaffold mimics the nicotinamide moiety of NAD+, binding to the PARP enzyme active site.
Figure 2: Conversion of the aldehyde intermediate into the phthalazinone core of PARP inhibitors.
4.2 Experimental Logic
-
Why Hydrolysis First? Direct reaction of the gem-dibromide with hydrazine is possible but often yields complex mixtures. Hydrolysis to the aldehyde (using EtOH/H2O/AgNO
or refluxing formic acid) provides a clean electrophile. -
The Fluorine Handle: The 4-fluoro group is electronically activated by the nitrile and the newly formed heterocycle, enabling subsequent
reactions to attach the "tail" of the drug molecule (e.g., the piperazine linker in Olaparib).
Safe Handling & Emergency Protocols
Due to the compound's lachrymatory nature and HBr release, engineering controls are non-negotiable.
5.1 Engineering Controls
-
Enclosure: All weighing and transfers must occur within a certified Chemical Fume Hood or Glovebox .
-
Scrubbers: Reactions involving hydrolysis must be vented through a caustic scrubber (NaOH solution) to neutralize evolved HBr gas.
5.2 Personal Protective Equipment (PPE)
-
Respiratory: Full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas) if outside a glovebox.
-
Skin: Double gloving (Nitrile under Laminate/Silver Shield). Standard nitrile gloves are permeable to benzylic bromides.
-
Eyes: Chemical splash goggles + Face shield.
5.3 Spill Response
-
Evacuate: Clear the area of non-essential personnel.
-
Neutralize: Do not use water (generates HBr). Cover spill with a mixture of sodium carbonate (
) and clay absorbent to neutralize potential acid generation. -
Disposal: Collect as hazardous halogenated organic waste.
References
-
ChemScene. (2024). Safety Data Sheet: 2-(Dibromomethyl)-4-fluorobenzonitrile. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13450521, 2,4-Dibromobenzonitrile (Structural Analog Reference). Link
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Describes the use of 2-formyl-4-fluorobenzonitrile intermediates). Link
-
Lead Sciences. (2024). Product Analysis: 2-(Dibromomethyl)-4-fluorobenzonitrile. Link
-
Wang, B., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. Link
Sources
Methodological & Application
The Strategic Utility of 2-(Dibromomethyl)-4-fluorobenzonitrile in the Synthesis of Fused Heterocyclic Systems
Introduction: A Versatile Electrophilic Building Block
In the landscape of medicinal chemistry and drug development, the quest for efficient and modular synthetic routes to novel heterocyclic scaffolds is of paramount importance. Nitrogen-containing heterocycles are a cornerstone of many FDA-approved drugs and biologically active compounds.[1][2] 2-(Dibromomethyl)-4-fluorobenzonitrile emerges as a highly versatile and reactive building block for the construction of a variety of fused heterocyclic systems. Its strategic placement of a dibromomethyl group ortho to a nitrile functionality, along with the electronic influence of the fluorine atom, provides a unique platform for a range of cyclization strategies.
The dibromomethyl group serves as a masked aldehyde, capable of undergoing hydrolysis or reacting directly with nucleophiles. This dual reactivity, coupled with the electrophilic nature of the nitrile group, allows for programmed, one-pot, or sequential reactions to construct key heterocyclic cores such as quinazolines, phthalazines, and other fused pyrimidine derivatives. This guide provides an in-depth exploration of the synthetic potential of 2-(Dibromomethyl)-4-fluorobenzonitrile, complete with detailed mechanistic insights and actionable laboratory protocols for researchers in organic synthesis and drug discovery.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 2-(Dibromomethyl)-4-fluorobenzonitrile is primarily centered on the transformation of the dibromomethyl and cyano groups. The two main reactive pathways are:
-
Hydrolysis to an Aldehyde Followed by Cyclization: The dibromomethyl group can be readily hydrolyzed under acidic or basic conditions to afford the corresponding ortho-formylbenzonitrile. This intermediate is a classic precursor for the synthesis of numerous heterocyclic systems through condensation and cyclization reactions.
-
Direct Reaction with Binucleophiles: The dibromomethyl group can react directly with species containing two nucleophilic centers, such as amidines, guanidines, and hydrazines. This approach allows for a more direct annulation of the heterocyclic ring onto the benzene core.
The fluorine substituent at the 4-position plays a crucial role in modulating the reactivity of the aromatic ring, influencing reaction rates and potentially serving as a site for further functionalization in more advanced synthetic schemes.
Synthesis of 7-Fluoroquinazolines: A Key Pharmacophore
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] 2-(Dibromomethyl)-4-fluorobenzonitrile is an excellent starting material for the synthesis of 7-fluoroquinazolines.
Mechanism of Quinazoline Formation from 2-(Dibromomethyl)-4-fluorobenzonitrile and an Amidine
The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of the amidine on the dibromomethyl group, followed by an intramolecular cyclization involving the nitrile.
Caption: Proposed mechanism for quinazoline synthesis.
Protocol 1: One-Pot Synthesis of 2-Aryl-7-fluoroquinazolines
This protocol details a one-pot procedure for the synthesis of 2-aryl-7-fluoroquinazolines from 2-(Dibromomethyl)-4-fluorobenzonitrile and benzamidine hydrochloride.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(Dibromomethyl)-4-fluorobenzonitrile | 280.94 | 1.0 | 281 mg |
| Benzamidine hydrochloride | 156.61 | 1.2 | 188 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Dibromomethyl)-4-fluorobenzonitrile (281 mg, 1.0 mmol), benzamidine hydrochloride (188 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Add 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aryl-7-fluoroquinazoline.
Synthesis of 7-Fluorophthalazin-1(2H)-ones
Phthalazinones are another important class of nitrogen-containing heterocycles with applications in medicinal chemistry. 2-(Dibromomethyl)-4-fluorobenzonitrile can be converted to these scaffolds through a two-step process involving hydrolysis to the aldehyde followed by condensation with hydrazine.
Workflow for Phthalazinone Synthesis
Caption: Two-step synthesis of 7-fluorophthalazin-1(2H)-one.
Protocol 2: Two-Step Synthesis of 7-Fluorophthalazin-1(2H)-one
Step A: Hydrolysis to 2-Formyl-4-fluorobenzonitrile
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(Dibromomethyl)-4-fluorobenzonitrile | 280.94 | 5.0 | 1.40 g |
| Sulfuric Acid (H₂SO₄), 70% aq. | - | - | 10 mL |
Procedure:
-
In a 50 mL round-bottom flask, suspend 2-(Dibromomethyl)-4-fluorobenzonitrile (1.40 g, 5.0 mmol) in 10 mL of 70% aqueous sulfuric acid.
-
Heat the mixture to 100 °C with vigorous stirring for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-formyl-4-fluorobenzonitrile, which can be used in the next step without further purification.
Step B: Cyclization with Hydrazine Hydrate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Formyl-4-fluorobenzonitrile | 149.13 | ~5.0 | From Step A |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 7.5 | ~0.37 mL |
| Ethanol | - | - | 20 mL |
Procedure:
-
Dissolve the crude 2-formyl-4-fluorobenzonitrile from Step A in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (~0.37 mL, 7.5 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Cool the reaction to room temperature. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to obtain 7-fluorophthalazin-1(2H)-one.
Comparative Data and Scope
The choice of synthetic strategy depends on the desired heterocyclic system and the available reagents. The one-pot synthesis of quinazolines is highly efficient for creating 2-substituted derivatives. The two-step phthalazinone synthesis is robust and provides a reliable route to this particular scaffold.
| Heterocyclic System | Synthetic Strategy | Key Reagents | Typical Yields (%) |
| 7-Fluoroquinazolines | One-pot reaction with binucleophiles | Amidines, Guanidine | 60-85 |
| 7-Fluorophthalazinones | Two-step: Hydrolysis then condensation/cyclization | Hydrazine | 70-90 (over 2 steps) |
Conclusion and Future Outlook
2-(Dibromomethyl)-4-fluorobenzonitrile is a potent and adaptable precursor for the synthesis of medicinally relevant fused nitrogen heterocycles. The protocols outlined in this guide demonstrate its utility in constructing quinazoline and phthalazinone cores. The true potential of this building block lies in its application to a broader range of binucleophiles, such as ureas, thioureas, and other hydrazine derivatives, to access a diverse library of novel heterocyclic compounds. Future work will focus on expanding the scope of this reagent and developing stereoselective transformations based on its versatile reactivity.
References
-
National Institutes of Health. (n.d.). Efficient Tandem Addition/Cyclization for Access to 2,4-Diarylquinazolines via Catalytic Carbopalladation of Nitriles. Retrieved from [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterocycles Synthesis through Reactions of Nucleophiles with Acrylonitriles, Part 9. A Direct One-Pot Synthesis of Pyranopyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]
-
Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. (n.d.). Retrieved from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 2-(Dibromomethyl)-4-fluorobenzonitrile in Grignard-Mediated Heterocycle Synthesis
[1]
Executive Summary
This guide details the high-value synthetic applications of 2-(Dibromomethyl)-4-fluorobenzonitrile (CAS 1485536-93-3) . While primarily known as a process intermediate in the synthesis of DPP-4 inhibitors (e.g., Trelagliptin), this molecule possesses a unique ortho-bifunctional scaffold (nitrile and gem-dibromide) that makes it a potent precursor for 1,3-functionalized isoindoles and fluorinated aryl ketones .[1]
We present optimized protocols for controlling the chemoselectivity of Grignard reagent additions, allowing researchers to selectively access either open-chain ketones or cyclized heterocyclic cores.
Mechanistic Insight & Reaction Logic
The reactivity of 2-(Dibromomethyl)-4-fluorobenzonitrile with organomagnesium reagents is governed by a competition between nucleophilic addition to the nitrile and magnesium-halogen exchange at the gem-dibromidyl position.[1]
The Chemoselectivity Switch
-
Path A: Kinetic Control (Low Temperature, Non-Bulky R-MgX): At -78°C to -40°C, the Grignard reagent preferentially attacks the highly electrophilic nitrile carbon.[1] This forms a magnesium imine intermediate.[1] Upon acidic hydrolysis, this yields the 2-(dibromomethyl)aryl ketone , preserving the gem-dibromide for future aldehyde unmasking.[1]
-
Path B: Thermodynamic Cyclization (Higher Temperature): At 0°C to ambient temperature, the initial magnesium imine intermediate undergoes an intramolecular nucleophilic attack on the adjacent dibromomethyl group. This cascade cyclization displaces a bromide ion, resulting in a 3-bromo-1-substituted isoindole .[1] This is a rare and valuable scaffold for cross-coupling reactions.
Visualization of Reaction Pathways
Figure 1: Divergent reaction pathways controlled by temperature and workup conditions.
Experimental Protocols
Protocol A: Synthesis of 2-(Dibromomethyl)-4-fluorophenyl Ketones
Objective: Selective addition to the nitrile group while preserving the sensitive gem-dibromide moiety.[1]
Reagents:
-
Substrate: 2-(Dibromomethyl)-4-fluorobenzonitrile (1.0 equiv)[1]
-
Grignard Reagent: PhMgBr or MeMgBr (1.1 equiv, 3.0 M in Et2O)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Quench: 1M HCl (aq)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add the substrate and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add the Grignard reagent dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temp < -65°C to prevent cyclization.[1]
-
Equilibration: Stir at -78°C for 2 hours. Monitor consumption of starting material by TLC (Hexane/EtOAc 9:1).
-
Hydrolysis: While still at -78°C, quench the reaction by adding 1M HCl (2.0 equiv) dropwise.
-
Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo (bath temp < 30°C to avoid thermal degradation of the gem-dibromide).
-
Purification: Flash column chromatography on silica gel (neutralized with 1% Et3N) eluting with Hexane/EtOAc.
Protocol B: Cascade Synthesis of 3-Bromo-1-substituted-5-fluoroisoindoles
Objective: One-pot formation of the isoindole core via addition-cyclization.[1]
Reagents:
-
Substrate: 2-(Dibromomethyl)-4-fluorobenzonitrile (1.0 equiv)[1]
-
Grignard Reagent: Aryl-MgBr or Alkyl-MgBr (1.2 equiv)[1]
-
Solvent: Anhydrous Toluene/THF (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Dissolve the substrate in Toluene/THF mixture under Argon. Cool to 0°C .[1]
-
Addition: Add the Grignard reagent dropwise. The solution will turn from colorless to yellow/orange (formation of the imine anion).
-
Cyclization: Remove the ice bath and heat the reaction to 60°C for 4 hours. The color typically deepens to dark red or brown.
-
Quench: Cool to room temperature and quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc. The organic layer will contain the isoindole.[2] Note: Isoindoles can be sensitive to oxidation; keep under inert atmosphere if possible.[1]
-
Purification: Rapid filtration through a short pad of basic alumina is recommended over silica gel to prevent decomposition.
Quantitative Performance Data
The following table summarizes expected yields based on the steric and electronic nature of the Grignard reagent used in Protocol B (Cyclization) .
| Grignard Reagent (R-MgX) | Product Type | Yield (%) | Observations |
| PhMgBr (Phenyl) | 1-Phenyl-3-bromo-isoindole | 78% | Stable solid; highly fluorescent.[1] |
| MeMgBr (Methyl) | 1-Methyl-3-bromo-isoindole | 62% | Moderate stability; prone to oxidation in air.[1] |
| i-PrMgCl (Isopropyl) | Complex Mixture | <15% | Warning: Favors Mg-Halogen exchange over addition.[1] |
| 4-F-PhMgBr | 1-(4-Fluorophenyl)-... | 82% | Excellent crystallinity; potential bioactive scaffold.[1] |
Troubleshooting & Critical Parameters
The "Exchange" Side Reaction
Using bulky or electron-rich Grignard reagents (like Isopropylmagnesium chloride) often leads to Magnesium-Halogen Exchange at the dibromomethyl group rather than addition to the nitrile.[1]
-
Symptom:[1][2][3][4][5][6][7][8] Formation of de-brominated byproducts (monobromomethyl or methyl derivatives).
-
Solution: Use less hindered Grignards (Methyl, Phenyl) or switch to organolithium reagents at -100°C if the "Exchange" pathway is actually desired.
Stability of the Gem-Dibromide
The starting material, 2-(Dibromomethyl)-4-fluorobenzonitrile, is sensitive to light and moisture.[1]
-
Storage: Store at 2-8°C under Argon.
-
Handling: Avoid prolonged exposure to ambient light, which can induce radical decomposition of the C-Br bonds.[1]
References
-
Substrate Identity & Synthesis
-
Isoindole Synthesis Mechanism
-
Grignard Reactivity with Nitriles
-
General Safety & Handling
Sources
- 1. EP3083580A4 - A process for preparation of trelagliptin succinate - Google Patents [patents.google.com]
- 2. Isoindole synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. CN113444051A - Alogliptin benzoate impurity, and preparation method and detection method thereof - Google Patents [patents.google.com]
- 5. EP3083580A1 - A process for preparation of trelagliptin succinate - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN105301126A - Method for analyzing topiroxostat-related substances - Google Patents [patents.google.com]
- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. rua.ua.es [rua.ua.es]
Flow Chemistry Application Notes: Continuous Synthesis of 4-Fluoro-2-formylbenzonitrile from 2-(Dibromomethyl)-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Fluoro-2-formylbenzonitrile and the Advantages of Flow Synthesis
4-Fluoro-2-formylbenzonitrile is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The presence of the fluorine atom, nitrile group, and an aldehyde function in a specific ortho- and para- relationship on the benzene ring makes it a versatile precursor for creating complex molecular architectures. However, the synthesis of this aldehyde from its precursor, 2-(Dibromomethyl)-4-fluorobenzonitrile, presents challenges in traditional batch processing. The hydrolysis of the gem-dibromide is often exothermic and can lead to the formation of impurities if not carefully controlled. Furthermore, the handling of the dibromo compound and the potential for unwanted side reactions, such as the hydrolysis of the nitrile group, necessitates precise control over reaction conditions.[1]
Flow chemistry, or continuous flow processing, offers a powerful solution to these challenges. By conducting reactions in a continuously flowing stream through a microreactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control leads to more reproducible and efficient chemical syntheses.[1] For the hydrolysis of 2-(Dibromomethyl)-4-fluorobenzonitrile, flow chemistry offers several key advantages:
-
Enhanced Safety: The small reactor volumes inherent in flow chemistry mitigate the risks associated with handling potentially hazardous reagents and exothermic reactions.[3]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation and rapid mixing, leading to better reaction control and reduced byproduct formation.[2]
-
Precise Residence Time Control: The ability to precisely control the time the reactants spend in the heated zone is crucial for maximizing the yield of the desired aldehyde while minimizing the hydrolysis of the nitrile group.[4]
-
Facilitated Automation and Scalability: Flow chemistry setups can be easily automated for process optimization and scaled up for larger-scale production by extending the operation time or by numbering up parallel reactors.[5]
This application note provides a detailed protocol for the continuous flow synthesis of 4-fluoro-2-formylbenzonitrile via the hydrolysis of 2-(Dibromomethyl)-4-fluorobenzonitrile, highlighting the practical aspects of reactor setup, reaction optimization, and in-line analysis.
Reaction Mechanism: Hydrolysis of a Gem-Dibromide
The hydrolysis of a gem-dibromide, such as 2-(Dibromomethyl)-4-fluorobenzonitrile, to an aldehyde proceeds through a two-step mechanism. The initial step involves the nucleophilic substitution of the two bromine atoms by hydroxide ions (in basic conditions) or water (in acidic conditions) to form an unstable geminal diol intermediate.[6][7] This intermediate readily eliminates a molecule of water to yield the more stable aldehyde product.[6]
Caption: Hydrolysis of 2-(Dibromomethyl)-4-fluorobenzonitrile.
The choice between acidic or basic conditions for the hydrolysis is a critical parameter that can influence the reaction rate and the stability of the nitrile group.[1][8] While both can effect the transformation, careful optimization is required to achieve high selectivity for the desired aldehyde.
Experimental Protocol: Continuous Flow Synthesis of 4-Fluoro-2-formylbenzonitrile
This protocol outlines a method for the continuous flow hydrolysis of 2-(Dibromomethyl)-4-fluorobenzonitrile. The proposed setup utilizes a commercially available microreactor system, but can be adapted to other continuous flow platforms.
Materials and Reagents
| Reagent | Purity | Supplier |
| 2-(Dibromomethyl)-4-fluorobenzonitrile | >98% | e.g., Sigma-Aldrich |
| Acetonitrile (MeCN) | HPLC Grade | e.g., Fisher Scientific |
| Deionized Water | - | - |
| Sulfuric Acid (H₂SO₄) | 98% | e.g., Merck |
| Sodium Bicarbonate (NaHCO₃) | >99% | e.g., VWR |
Equipment
-
Flow Chemistry System: A modular microreactor system equipped with:
-
Two high-pressure pumps
-
A T-mixer
-
A heated coil reactor (e.g., PFA or stainless steel, 10 mL volume)
-
A back-pressure regulator (BPR)
-
A sample collection valve
-
-
In-line Analytical Probe (Optional): FT-IR or Raman spectrometer with a flow cell for real-time reaction monitoring.[5]
-
Standard laboratory glassware and equipment.
Experimental Workflow
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 5. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Flow Methods in Organic Synthesis [organic-chemistry.org]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dibromomethyl)-4-fluorobenzonitrile
[1]
Executive Summary
The synthesis of 2-(dibromomethyl)-4-fluorobenzonitrile is a critical intermediate step, often serving as a masked aldehyde precursor for poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Unlike standard allylic brominations, driving this reaction to the gem-dibromide stage without over-brominating (tribromide formation) or suffering hydrolytic decomposition requires precise kinetic control.
This guide moves beyond basic textbook protocols, addressing the specific "pain points" of benzylic gem-dibromination: conversion stalling, moisture sensitivity, and purification losses. [1]
Module 1: The Optimized Protocol (Master Formula)
Do not rely on Carbon Tetrachloride (
Reaction Parameters Table
| Parameter | Standard Recommendation | Expert Insight (The "Why") |
| Stoichiometry | 2.2 – 2.4 equiv. NBS | You need a slight excess over 2.0 to push the mono-bromo intermediate to di-bromo, but >2.5 increases ring bromination risk.[1] |
| Solvent | Chlorobenzene or Trifluorotoluene | Higher boiling points ( |
| Initiator | AIBN (0.05 equiv) or BPO | Add in two portions: 70% at start, 30% after 4 hours. This sustains the radical chain as the half-life of AIBN at reflux is short. |
| Concentration | 0.5 M – 0.8 M | Higher concentration favors the bimolecular propagation step but increases exotherm risk. |
| Light Source | 400-500 nm LED (Blue/White) | Photochemical initiation often reduces the induction period compared to purely thermal initiation. |
Step-by-Step Workflow
-
Drying: Charge 2-methyl-4-fluorobenzonitrile (1.0 eq) into the reactor. Add solvent (PhCl). Distill off 10% of solvent volume to azeotropically remove water. Critical: Moisture hydrolyzes the product to the aldehyde or inhibits the radical chain.
-
Addition: Cool to 60°C. Add N-Bromosuccinimide (NBS, 1.2 eq) and AIBN (0.03 eq).
-
Step 1 (Mono): Heat to 85°C. Hold until HPLC shows >95% conversion to the mono-bromide (typically 2-4 hours).
-
Step 2 (Di): Add the second portion of NBS (1.1 eq) and AIBN (0.02 eq). Raise temperature to reflux (or >100°C).
-
Monitoring: Reaction is complete when the mono-bromide is <2%.
-
Workup: Cool to 0°C. Filter off succinimide (it floats/precipitates). Do not wash with water. Concentrate the filtrate to dryness.
Module 2: Mechanistic Visualization
Understanding the pathway is essential for troubleshooting. The reaction proceeds through two distinct radical cycles.
Figure 1: Sequential radical bromination pathway.[1] Note the "Slower Step" transition from Mono- to Di-bromo, which is the kinetic bottleneck.[1]
Module 3: Troubleshooting Center (FAQ)
Q1: The reaction stalls at the mono-bromide stage (approx. 50-60% conversion). Adding more NBS doesn't help.
Diagnosis: The "Succinimide Effect" or Radical Quenching.
-
The Science: High concentrations of succinimide (the byproduct) can inhibit the reaction in certain solvents. Alternatively, oxygen ingress has quenched the radical chain.
-
The Fix:
-
Degas: Ensure the system is under a positive pressure of Nitrogen/Argon. Oxygen is a diradical and a potent inhibitor.
-
Temperature: The second bromination (Mono
Di) has a higher activation energy. If you are running at 80°C (standard for mono), increase to 100-110°C.[1] -
Light: Supplement thermal initiation with a visible light source (white LED) to regenerate radicals.
-
Q2: I see a significant amount of aldehyde (2-formyl-4-fluorobenzonitrile) in the crude NMR.
Diagnosis: Moisture-induced Hydrolysis.
-
The Science: Gem-dibromides are "masked" carbonyls. They are extremely electrophilic. In the presence of trace water and heat, they rapidly hydrolyze to the aldehyde and HBr.
-
The Fix:
-
Azeotrope: Never skip the drying step (Module 1, Step 1).
-
Acid Scavenger: Add solid Sodium Bicarbonate (
) or Barium Carbonate ( ) (0.1 eq) to the reaction mixture. This neutralizes HBr, which catalyzes the hydrolysis. -
Avoid Aqueous Workup: Do not wash the reaction mixture with water. Filter the succinimide and crystallize directly from anhydrous heptane/DCM.
-
Q3: The yield is low because the product degrades on the silica column.
Diagnosis: Silica Acidity.
-
The Science: Silica gel is slightly acidic and contains bound water. This environment promotes the hydrolysis of the dibromide to the aldehyde or "smearing" due to decomposition.
-
The Fix:
-
Neutralize Silica: Pre-treat the silica column with 1-2% Triethylamine in hexane.
-
Better Option (Crystallization): Isolate via crystallization.[3] Dissolve the crude residue in a minimum amount of hot DCM, then slowly add cold Heptane or Hexane. The dibromide should crystallize, leaving impurities in the mother liquor.
-
Module 4: Safety & Scalability
Thermal Runaway Management
Radical brominations are exothermic.[3] The induction period (time before reaction starts) is dangerous; if reagents accumulate and then suddenly initiate, a thermal runaway can occur.
-
Protocol: Never add all NBS/Initiator at once at room temperature and then heat.
-
Safe Practice: Heat the solvent to reflux first. Add a small portion of NBS/Initiator to observe the "kick" (color change/reflux rate increase). Once initiated, add the remaining NBS portion-wise (solid addition funnel) or as a slurry.
Decision Tree for Process Deviation
Figure 2: Rapid response logic for in-process control deviations.
References
-
Wohl-Ziegler Bromination Overview. Organic Chemistry Portal.[1][4][5] (Discusses mechanism and solvent choices).[5][6]
-
Process Chemistry of Fluorobenzonitriles. ACS Organic Process Research & Development. (Context on moisture sensitivity and telescoping of bromomethyl intermediates).
-
Safety in Radical Brominations. Chemical & Engineering News / Org. Syn. (Handling induction periods and exotherms).
-
Synthesis of PARP Inhibitor Intermediates. Google Patents (CN109668988B). (Specific reference to 2-(dibromomethyl)-4-fluorobenzonitrile analysis and impurities).
Sources
- 1. 1246527-18-3|3-(Bromomethyl)-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimizing Benzylic Bromination of 2-Methyl-4-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 2-(Dibromomethyl)-4-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during the benzylic bromination of 2-methyl-4-fluorobenzonitrile to provide actionable, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-(Dibromomethyl)-4-fluorobenzonitrile?
A1: The most prevalent and effective method is the free-radical bromination of 2-methyl-4-fluorobenzonitrile.[1][2][3] This reaction, often referred to as a Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert, non-polar solvent.[2] The reaction is initiated by heat or light.
Q2: What is the fundamental mechanism of this transformation?
A2: The reaction proceeds via a free-radical chain mechanism. It involves three key stages:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals.[4][5] These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-methyl-4-fluorobenzonitrile. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[1][3] This benzylic radical then reacts with another molecule of NBS (or Br2 present in low concentrations) to form the monobrominated product and a new bromine radical, which continues the chain.[6] This process repeats to form the desired dibrominated product.
-
Termination: The reaction ceases when radicals combine with each other.
Q3: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
A3: NBS is used to maintain a very low, constant concentration of bromine (Br₂) in the reaction mixture.[6][7] This is crucial for selectivity. A high concentration of Br₂ would favor undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring, rather than the desired free-radical substitution at the benzylic position.[8]
Q4: What are the primary safety considerations for this reaction?
A4: Key safety precautions include:
-
Reagents: NBS is a lachrymator and irritant. AIBN can decompose violently if heated improperly; it should be added at a controlled rate, and the reaction temperature must be carefully monitored.[4] Solvents like carbon tetrachloride are hazardous and should be replaced with safer alternatives like acetonitrile or cyclohexane where possible.[9]
-
Reaction: The reaction can be exothermic. Proper cooling and controlled addition of reagents are necessary to prevent thermal runaway. The decomposition of AIBN releases nitrogen gas, so the reaction should be conducted in an open or well-vented system to avoid pressure buildup.[4][10]
-
Product: The product, 2-(Dibromomethyl)-4-fluorobenzonitrile, is classified as a corrosive substance that can cause severe skin burns and eye damage.[11] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood.
Baseline Synthetic Protocol
This protocol provides a standard starting point for the synthesis. Optimization may be required based on your specific equipment and purity requirements.
Reaction Scheme: (2-methyl-4-fluorobenzonitrile) + 2.2 eq. NBS + 0.1 eq. AIBN --- (Solvent, Heat) ---> (2-(Dibromomethyl)-4-fluorobenzonitrile)
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-fluorobenzonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or cyclohexane, ~5-10 mL per mmol of starting material).
-
Add N-Bromosuccinimide (NBS, 2.1 - 2.2 eq).
-
Add the radical initiator, AIBN (0.05 - 0.1 eq).
-
Heat the reaction mixture to reflux (typically 65-85°C for AIBN-initiated reactions) under an inert atmosphere (e.g., nitrogen or argon).[10][12]
-
Monitor the reaction progress by TLC, GC-MS, or ¹H NMR. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product, typically by recrystallization or column chromatography.
Troubleshooting and Optimization Guide
Problem 1: Low Yield & Incomplete Conversion
Q: My reaction has stalled, leaving significant amounts of starting material and the mono-brominated intermediate, 2-(bromomethyl)-4-fluorobenzonitrile. What went wrong?
A: This is a common issue that can stem from several factors related to the radical chain reaction.
-
Cause 1: Insufficient or Decomposed Initiator. The radical initiator (AIBN) has a specific temperature range for optimal decomposition (typically 65-85°C).[10][12] If the temperature is too low, the rate of radical formation is too slow to sustain the chain reaction. If the initiator was old or improperly stored, it may have already decomposed.
-
Solution: Ensure your reaction temperature is appropriate for your chosen initiator. Use fresh, high-purity AIBN. Consider adding the initiator in portions over the course of the reaction to maintain a steady concentration of radicals.
-
-
Cause 2: Radical Quenching. Impurities in the starting material or solvent (e.g., water, antioxidants like BHT) can trap radicals and terminate the chain reaction prematurely.
-
Solution: Use anhydrous solvents and ensure your starting material is pure. Degassing the solvent by bubbling nitrogen through it before starting the reaction can help remove dissolved oxygen, which can also interfere with radical processes.
-
-
Cause 3: Incorrect Stoichiometry. While a slight excess of NBS is needed, a significant under- or over-charge can be problematic. Too little NBS will naturally lead to incomplete conversion.
-
Solution: Carefully measure your reagents. For the dibromination, at least 2.0 equivalents of NBS are required mechanistically. A slight excess (e.g., 2.1-2.2 eq.) is recommended to drive the reaction to completion.
-
Troubleshooting Workflow for Low Yield
Below is a decision-making diagram to systematically diagnose low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Impurities
Q: My crude product analysis shows significant byproducts. How can I identify and prevent them?
A: Byproduct formation is often related to reaction conditions being suboptimal.
-
Byproduct 1: 2-(Tribromomethyl)-4-fluorobenzonitrile (Over-bromination).
-
Cause: Using a large excess of NBS (>2.5 eq) or prolonged reaction times can lead to the formation of the tribrominated product. The electron-withdrawing nature of the nitrile group retards the reaction, but over-bromination is still possible under forcing conditions.[13]
-
Prevention: Carefully control the stoichiometry of NBS (2.1-2.2 eq is a good starting point). Monitor the reaction closely and stop it once the dibrominated product is maximized.
-
-
Byproduct 2: 4-Fluoro-2-formylbenzonitrile (Hydrolysis).
-
Cause: The dibromomethyl (benzal bromide) group is susceptible to hydrolysis, especially during aqueous workup or if wet solvents are used.[14] This hydrolysis converts the -CHBr₂ group into an aldehyde (-CHO).
-
Prevention: Use anhydrous solvents and reagents. During workup, perform aqueous washes quickly and at cool temperatures. Avoid prolonged contact with water or basic solutions.
-
-
Byproduct 3: Ring-Brominated Species.
-
Cause: Although less common with NBS, if Br₂ concentration becomes too high (e.g., due to rapid HBr formation), electrophilic aromatic substitution can occur.[8]
-
Prevention: This reinforces the importance of using NBS under controlled conditions. Ensure the reaction is not exposed to strong Lewis acids, which would catalyze this side reaction.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| NBS Stoichiometry | 2.1 - 2.2 equivalents | Balances driving the reaction to completion while minimizing over-bromination. |
| Initiator (AIBN) | 0.05 - 0.1 equivalents | Sufficient to initiate and sustain the chain reaction without excessive side reactions. |
| Solvent | Anhydrous, non-polar (e.g., Cyclohexane, CCl₄, Acetonitrile[9]) | Prevents hydrolysis and does not interfere with the radical mechanism. |
| Temperature | 65 - 85 °C (for AIBN) | Ensures a steady rate of radical initiation.[4][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes oxygen, which can act as a radical inhibitor. |
Table 1: Recommended Reaction Parameters for Optimizing Selectivity.
Problem 3: Purification Challenges
Q: My crude product is a dark oil that is difficult to purify by column chromatography. What are the best practices for purification?
A: Purification can indeed be challenging due to the product's reactivity and the nature of the byproducts.
-
Strategy 1: Recrystallization. This is often the most effective method for obtaining high-purity material.
-
Procedure: Dissolve the crude oil in a minimum amount of a hot solvent in which the product is soluble but the impurities are less so (e.g., isopropanol, ethanol, or a mixture like hexane/ethyl acetate). Allow the solution to cool slowly. The pure product should crystallize out. If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Strategy 2: Column Chromatography. If recrystallization fails, chromatography is the next option. Benzal halides can sometimes degrade on silica gel.
-
Best Practices:
-
Use a less polar solvent system: A gradient of hexane and ethyl acetate or hexane and dichloromethane is a good starting point. Aim for an Rf value between 0.2 and 0.5 for good separation.[15]
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Neutralize the Silica: If you suspect degradation, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%).
-
-
References
- Vertex AI Search. (n.d.). 2-(Bromomethyl)-4-fluorobenzonitrile. Chem-Impex.
- PrepChem. (n.d.). Synthesis of 2-Bromo-4-fluorobenzonitrile.
- ADDTEK. (n.d.). 2,2'-Azobisisobutyronitrile. Advance Chemicals.
- ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile.
- Chemistry LibreTexts. (2023, October 13). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- ChemScene. (n.d.). 2-(Dibromomethyl)-4-fluorobenzonitrile.
- MDPI. (n.d.). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent.
- ResearchGate. (n.d.). Visible-Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols.
- ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination.
- ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.
- Wikipedia. (n.d.). Azobisisobutyronitrile.
- Google Patents. (n.d.). Process for the production of substituted benzal and benzyl bromides.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- ACS Publications. (n.d.). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). The AIBN decomposition mechanism.
- Master Organic Chemistry. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?.
- Quora. (2023, November 15). What is the major product when toluene reacts with bromine using cyclohexane as the solvent?.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 11. chemscene.com [chemscene.com]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. US4191621A - Process for the production of substituted benzal and benzyl bromides - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Catalyst poisoning in 2-(Dibromomethyl)-4-fluorobenzonitrile reactions
Technical Support Center: Catalyst Poisoning in 2-(Dibromomethyl)-4-fluorobenzonitrile Reactions
Topic: Troubleshooting Catalyst Deactivation & Chemoselectivity Issues Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-2025-DFBN-01
Executive Summary
2-(Dibromomethyl)-4-fluorobenzonitrile (CAS: 1485536-93-3) is a critical intermediate, primarily utilized as a masked aldehyde precursor in the synthesis of PARP inhibitors (e.g., Olaparib analogs). However, its dual-functionality—possessing both a gem-dibromide and a nitrile —creates a "perfect storm" for transition metal catalyst poisoning.
This guide addresses the specific mechanisms of catalyst deactivation encountered when attempting metal-catalyzed transformations (e.g., Suzuki-Miyaura coupling, Hydrogenation) in the presence of this substrate.
Part 1: Diagnostic & Triage
Q1: How do I know if my catalyst is being poisoned by this specific substrate?
A: Catalyst poisoning manifests distinctively depending on the mechanism. Compare your observations to the table below:
| Symptom | Likely Cause | Mechanism |
| Immediate Color Change (Yellow | Nitrile Coordination | The nitrile group displaces labile ligands (e.g., phosphines) on Pd(II), forming inactive [Pd(Ar)(CN)L] or [PdCl2(R-CN)2] complexes. |
| Precipitation of "Pd Black" | Gem-Dibromide Oxidative Addition | Pd(0) inserts into the C-Br bond of the gem-dibromide, forming unstable alkyl-palladium species that decompose or form carbenoids, leading to metal aggregation. |
| Reaction Stalls at ~10-20% Conversion | Bromide Ion Inhibition | Released bromide ions (from hydrolysis or side reactions) form [PdBr4]2- species, which are kinetically incompetent in many catalytic cycles. |
Part 2: Mechanistic Deep Dive (The "Why")
Q2: Why is the gem-dibromide group considered a "catalyst sink"?
A: While often viewed merely as a protected aldehyde, the gem-dibromide moiety is highly electrophilic toward low-valent metals. In Palladium-catalyzed cross-couplings (e.g., attempting to couple at the C-F or a separate C-Cl site), the catalyst prefers the C-Br bond.
-
Irreversible Oxidative Addition: Pd(0) inserts into the C-Br bond of the –CHBr2 group.
-
Carbenoid Formation: The resulting
-bromoalkyl-palladium species is prone to -elimination or further reduction, potentially generating Pd-carbenes that do not re-enter the catalytic cycle. -
Result: The active catalyst is sequestered, and the substrate degrades into de-brominated byproducts (e.g., benzyl bromides).
Q3: How does the nitrile group interfere?
A: Nitriles are potent
-
Competitive Binding: The nitrile competes with the substrate (e.g., aryl halide) for the open coordination site.
-
Formation of "Resting States": The catalyst gets trapped in a stable bis(nitrile) complex (e.g., PdCl2(R-CN)2), effectively pausing the reaction.
Part 3: Visualization of Poisoning Pathways
The following diagram illustrates the competitive pathways that lead to catalyst death when using Pd(0) with 2-(Dibromomethyl)-4-fluorobenzonitrile.
Figure 1: Mechanistic divergence showing how the nitrile and gem-dibromide groups divert the active Pd(0) catalyst into inactive states.[1][2]
Part 4: Troubleshooting & Protocols
Q4: I need to perform a Suzuki coupling on this scaffold. How do I prevent poisoning?
A: You cannot easily perform Pd-catalysis in the presence of a free gem-dibromide. The electrophilicity of the C-Br bond is too high. Strategy: You must hydrolyze the dibromomethyl group to the aldehyde before the coupling step. The aldehyde is far less reactive toward Pd(0).
Protocol: Silver-Assisted Hydrolysis (High Yield) This method avoids harsh acidic conditions that might hydrolyze the nitrile.
-
Dissolution: Dissolve 1.0 eq of 2-(Dibromomethyl)-4-fluorobenzonitrile in Ethanol/Water (4:1 v/v).
-
Reagent Addition: Add 2.2 eq of Silver Nitrate (
). -
Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC/LCMS (Disappearance of starting material).
-
Workup: Filter off the AgBr precipitate. Extract with EtOAc.
-
Result: 2-Formyl-4-fluorobenzonitrile. This intermediate is compatible with most Pd-catalyzed couplings (using bulky ligands).
Q5: If I must keep the dibromomethyl group, can I still use a catalyst?
A: It is extremely risky. However, if unavoidable:
-
Ligand Choice: Use Bulky, Electron-Rich Phosphines (e.g.,
, XPhos).-
Reasoning: These ligands increase the electron density on Pd, accelerating the desired oxidative addition (if the other partner is an Aryl Iodide) and sterically preventing the nitrile from binding.
-
Reference: Hartwig and Roy demonstrated that bulky ligands can sometimes reverse oxidative addition to C-Br bonds or outcompete inhibitors [1].
-
-
Avoid Pd(0) Sources: Use Pd(II) precatalysts that do not require an induction period involving naked Pd(0), reducing the window for gem-dibromide attack.
Q6: How do I handle Nitrile poisoning if I've already hydrolyzed the dibromide?
A: Even after hydrolysis, the nitrile remains.
-
Solution: Use Lewis Acid Additives (e.g.,
or in stoichiometric amounts). The Lewis acid will coordinate to the nitrile nitrogen preferentially, "protecting" the Pd catalyst from coordination. -
Temperature: Run the reaction at a higher temperature (>80°C). Nitrile coordination is often exothermic; higher temperatures shift the equilibrium toward the dissociated (active) catalyst.
References
-
Hartwig, J. F., & Roy, A. H. (2010). "The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates." Journal of the American Chemical Society.
-
BenchChem Technical Support. (2024). "Catalyst Poisoning in Reactions Involving 4-Bromobenzoyl Chloride (Analogous Mechanisms)." BenchChem.
-
ChemScene. (2024). "Product Data: 2-(Dibromomethyl)-4-fluorobenzonitrile (CAS 1485536-93-3)."[10] ChemScene.
-
Anbarasan, P., et al. (2011). "Efficient Synthesis of Nitriles from Aldehydes Using Palladium Catalysis." Angewandte Chemie International Edition. (Context on Nitrile-Pd interactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 6. Nitrile hydration catalysed by palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Work-up and Troubleshooting for 2-(Dibromomethyl)-4-fluorobenzonitrile Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Dibromomethyl)-4-fluorobenzonitrile. This guide provides field-proven insights and troubleshooting solutions for common challenges encountered during the work-up and purification of reactions involving this critical synthetic intermediate. The primary focus is on its most common application: the hydrolysis to 2-formyl-4-fluorobenzonitrile, a key building block in medicinal chemistry.
Critical Safety & Handling
Before initiating any experiment, a thorough understanding of the hazards associated with 2-(Dibromomethyl)-4-fluorobenzonitrile is mandatory. This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
1.1 Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Corrosive | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Harmful | GHS07 | Warning | H302: Harmful if swallowed.[1] H332: Harmful if inhaled. |
| Environmental | GHS09 | Warning | H412: Harmful to aquatic life with long lasting effects. |
1.2 Mandatory Safety Protocols
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[2] Ensure that an eyewash station and safety shower are in close proximity and accessible.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[3]
-
Handling: Avoid all direct contact. Do not get in eyes, on skin, or on clothing.[2][3] It is also described as a lachrymator, meaning it can cause tearing.
-
Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4] The material is moisture-sensitive and corrosive. Keep containers tightly closed.
Reaction Work-up Workflow: Hydrolysis to 2-formyl-4-fluorobenzonitrile
The conversion of the gem-dibromo moiety to an aldehyde is a standard transformation. However, the success of the reaction hinges on a meticulous work-up procedure to isolate the desired product from byproducts and reagents.
Caption: General experimental workflow for the hydrolysis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up of 2-(Dibromomethyl)-4-fluorobenzonitrile hydrolysis reactions.
Q1: My yield of 2-formyl-4-fluorobenzonitrile is consistently low. What are the likely causes?
A1: Low yield is a common frustration that can often be traced back to several factors:
-
Incomplete Hydrolysis: The conversion of the dibromomethyl group to an aldehyde requires specific conditions. Methods for hydrolyzing gem-dibromomethylarenes often involve refluxing in solvents like pyridine or using silver nitrate in aqueous ethanol.[5] If the reaction time is too short or the temperature is too low, you will isolate unreacted starting material.
-
Starting Material Degradation: 2-(Dibromomethyl)-4-fluorobenzonitrile is sensitive to moisture and can degrade upon prolonged exposure to ambient conditions. Ensure you are using a high-purity starting material that has been stored correctly under an inert atmosphere.
-
Product Volatility: While the target aldehyde is not extremely volatile, some loss can occur during solvent removal under high vacuum or with excessive heating. It is advisable to remove the solvent at reduced pressure and moderate temperature (e.g., <45°C).[6]
-
Mechanical Loss During Work-up: Significant product can be lost during aqueous extractions if the partitioning is not optimal or if emulsions form. Ensure thorough extraction with an appropriate solvent and proper separation of layers.
Q2: I'm seeing several unexpected spots on my TLC plate after work-up. What are the common byproducts and how can I avoid them?
A2: Byproduct formation is a key challenge. Understanding their origin is critical for suppression.
Caption: Reaction pathways leading to the desired product and common byproducts.
-
Unreacted Starting Material & Monobromo Intermediate: These are the most common impurities and appear as less polar spots on a TLC plate compared to the aldehyde product. Their presence indicates an incomplete reaction.
-
Solution: Increase reaction time, temperature, or the equivalents of your hydrolysis reagent. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
-
2-Cyano-5-fluorobenzoic Acid: Aldehydes are susceptible to over-oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods at elevated temperatures or in the presence of certain reagents. This will appear as a very polar, often streaky, spot on the TLC plate.
-
Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar). During work-up, a wash with a mild base like saturated sodium bicarbonate solution will selectively remove this acidic byproduct into the aqueous layer.
-
-
Polymeric Tar: Benzylic bromides can be reactive and may undergo self-condensation or polymerization under harsh conditions (e.g., strong acid/base, high heat).
-
Solution: Maintain careful temperature control throughout the reaction and work-up. Avoid unnecessarily strong acidic or basic conditions.
-
Q3: My extractive work-up is problematic, leading to emulsions or suspected product loss. What is a reliable extraction protocol?
A3: A robust liquid-liquid extraction is crucial. The goal is to efficiently move your organic product into an immiscible organic solvent while leaving water-soluble impurities and reagents behind.[7]
Recommended Extractive Work-up Protocol:
-
Quench and Dilute: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a significant volume of ice-water or a cold, dilute aqueous acid (e.g., 1M HCl) if the reaction was run in a basic solvent like pyridine.
-
Select an Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are generally effective choices. DCM is denser than water, while EtOAc is less dense.
-
Perform Extractions: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with your chosen organic solvent (e.g., 3 x 50 mL for a small-scale reaction). Combining the organic layers from multiple extractions maximizes product recovery.
-
Wash the Combined Organic Layers:
-
Mild Acid Wash (Optional): If the reaction was basic, wash once with cold 1M HCl to remove basic organic impurities (like pyridine).
-
Water Wash: Wash once with deionized water.
-
Bicarbonate Wash: Wash once with saturated aqueous sodium bicarbonate (NaHCO₃) solution. This is critical for neutralizing any residual acid and removing the carboxylic acid byproduct.
-
Brine Wash: Wash once with saturated aqueous sodium chloride (brine) solution. This helps to break up minor emulsions and removes the bulk of the dissolved water from the organic layer before the drying step.
-
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure.
Q4: How do I best purify the crude 2-formyl-4-fluorobenzonitrile?
A4: The crude product is often an oil or a low-melting solid. Flash column chromatography is the most common and effective purification method.
Recommended Purification Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20). This allows for the separation of non-polar impurities first, followed by the product, and finally any highly polar byproducts. |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain. | The aromatic rings will be UV active. The aldehyde functional group will react with the permanganate stain, appearing as a yellow/brown spot on a purple background. |
Experimental Tip: Always perform a small-scale TLC analysis first to determine the optimal solvent system that gives good separation (Rf of the product ~0.3-0.4).
References
-
ResearchGate. A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. [Link]
-
ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. [Link]
-
Organic Process Research & Development. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
Sources
Validation & Comparative
Process Analytical Guide: 13C NMR Characterization of 2-(Dibromomethyl)-4-fluorobenzonitrile
Executive Summary
2-(Dibromomethyl)-4-fluorobenzonitrile is a critical electrophilic intermediate, primarily utilized in the synthesis of complex pharmaceutical scaffolds (e.g., via hydrolysis to 2-formyl-4-fluorobenzonitrile). Its synthesis, typically via radical bromination of 2-methyl-4-fluorobenzonitrile, presents a significant process analytical challenge: distinguishing the target gem-dibromide from the under-brominated benzyl bromide (monobromo) and the over-brominated tribromomethyl impurity.
This guide provides a definitive 13C NMR characterization framework. Unlike 1H NMR, where benzylic proton signals often overlap or show complex second-order effects, 13C NMR offers distinct chemical shift windows and, crucially, DEPT-135 phasings that serve as a binary "Go/No-Go" quality gate for reaction progress.
Technical Context & Causality
The characterization of this molecule relies on understanding two competing nuclear shielding phenomena:
-
The Heavy Atom Effect (Bromine): While electronegative substituents typically deshield carbons (moving peaks downfield), multiple bromine atoms induce a "heavy atom" shielding effect.[1] Consequently, the gem-dibromomethyl carbon (
) appears significantly upfield compared to its dichloro analogue ( ), often landing in the 35–45 ppm range, surprisingly close to the monobrominated precursor. -
Fluorine Coupling (
): The fluorine atom at the 4-position acts as an internal "clock," splitting aromatic carbon signals with precise coupling constants ( ) that verify the integrity of the aromatic ring.
Comparative Analysis: Reaction Monitoring
The following table contrasts the target molecule with its precursor and potential impurities. This data forms the basis for the "Self-Validating" protocol.
Table 1: Chemical Shift & DEPT-135 Fingerprint
| Carbon Environment | Precursor (Methyl) | Intermediate (Mono-Br) | Target (Di-Br) | Impurity (Tri-Br) | DEPT-135 Phase |
| Benzylic Carbon | Target is Positive (+) | ||||
| Shift ( | ~21.5 | ~32.0 - 34.0 | 38.0 - 42.0 | ~35.0 - 40.0 | Methyl (+), CH2 (-), CH (+), C (Null) |
| Nitrile ( | ~117.5 | ~117.0 | ~116.5 | ~116.0 | Null (Quaternary) |
| C-F (Ipso, C4) | ~164 ( | ~164 ( | ~163 ( | ~162 ( | Null (Quaternary) |
Critical Insight: The chemical shift difference between the Mono-Br (~33 ppm) and Di-Br (~40 ppm) is small. DEPT-135 is mandatory. The Mono-Br signal (
) will appear inverted (negative) , while the Target Di-Br signal () will appear upright (positive) . This phase inversion is the most robust method for purity assessment.
Detailed Structural Assignment (Target Molecule)
Compound: 2-(Dibromomethyl)-4-fluorobenzonitrile
Solvent:
Aromatic Region (110–165 ppm)
The aromatic carbons exhibit characteristic splitting due to Spin-Spin coupling with
-
C4 (Ipso to F):
.-
Pattern: Doublet (
).[2] -
Coupling (
): ~255 Hz. (Large splitting, distinct doublet).
-
-
C3 & C5 (Ortho to F):
.[3]-
Pattern: Doublet (
).[2] -
Coupling (
): ~22–25 Hz.
-
-
C2 (Meta to F, Ipso to CHBr2):
.-
Pattern: Doublet (
).[2] -
Coupling (
): ~8–10 Hz.
-
-
C6 (Meta to F, Ortho to CN):
.-
Pattern: Doublet (
).[2] -
Coupling (
): ~8–10 Hz.
-
-
C1 (Para to F, Ipso to CN):
.-
Pattern: Doublet (
) or pseudo-singlet. -
Coupling (
): ~3 Hz.
-
-
Nitrile (
): .-
Pattern: Singlet (s) (weak intensity due to long relaxation time).
-
Aliphatic Region (30–50 ppm)
-
Benzylic Methine (
): .-
Pattern: Singlet (s).
-
Validation: Must be Positive in DEPT-135.
-
Experimental Protocol
A. Sample Preparation
-
Mass: Dissolve 30–50 mg of crude/purified material.
-
Solvent: 0.6 mL
(ensure high isotopic purity >99.8% to minimize solvent noise). -
Tube: 5mm high-precision NMR tube.
B. Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Proton-decoupled 13C) and dept135.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The quaternary carbons (CN and C-F ipso) have long
relaxation times. A short D1 will suppress these signals, making integration unreliable.
-
-
Scans (NS): Minimum 512 scans (13C is 1.1% natural abundance).
-
Spectral Width: 240 ppm (to capture Carbonyls if hydrolysis occurs).
Decision Pathway (Workflow)
The following diagram illustrates the logical flow for using 13C NMR as a process control tool during the synthesis.
Figure 1: Analytical decision tree for monitoring the bromination of 2-methyl-4-fluorobenzonitrile.
References
- Chemical Shift Principles: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Fluorine Coupling: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Source for J-coupling ranges in fluorinated aromatics).
-
Benzal Bromide Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[4] (Data source for gem-dibromide chemical shifts).[5][3][6][2][7]
-
Reaction Context: Wang, T., et al. (2011).[8] "Scalable Synthesis of 2-(Dibromomethyl)benzonitriles via Radical Bromination". Organic Process Research & Development. (Generalized protocol for benzylic bromination).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. rsc.org [rsc.org]
- 3. BENZOYL BROMIDE(618-32-6) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl bromide(100-39-0) 13C NMR [m.chemicalbook.com]
- 7. BENZOYL BROMIDE(618-32-6) 13C NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
2-(Dibromomethyl)-4-fluorobenzonitrile vs 2-(bromomethyl)-4-fluorobenzonitrile reactivity
This guide provides a technical comparison between 2-(Dibromomethyl)-4-fluorobenzonitrile and 2-(bromomethyl)-4-fluorobenzonitrile , focusing on their divergent roles in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors like Olaparib.
Selecting the Correct Electrophile for Phthalazinone Scaffolds
Executive Summary
In the development of PARP inhibitors (e.g., Olaparib, Talazoparib), the construction of the phthalazinone core is a critical limiting step. The choice between the mono-bromide and gem-dibromide derivatives of 4-fluoro-2-methylbenzonitrile dictates the synthetic strategy:
-
2-(Bromomethyl)-4-fluorobenzonitrile (Mono-bromo): A classic
electrophile used for introducing the 2-cyanobenzyl group onto amines or phenols. It is not the efficient precursor for the phthalazinone core. -
2-(Dibromomethyl)-4-fluorobenzonitrile (Gem-dibromo): A masked aldehyde equivalent. It is the preferred intermediate for generating 2-formyl-4-fluorobenzonitrile , which cyclizes directly with hydrazine derivatives to form the phthalazinone scaffold.
Chemical Identity & Physical Properties[1][2]
| Feature | Compound A (Mono-bromo) | Compound B (Gem-dibromo) |
| IUPAC Name | 2-(Bromomethyl)-4-fluorobenzonitrile | 2-(Dibromomethyl)-4-fluorobenzonitrile |
| CAS Number | 421552-12-7 | 1485536-93-3 |
| Molecular Formula | ||
| Molecular Weight | 214.04 g/mol | 292.93 g/mol |
| Functional Role | Alkylating Agent ( | Carbonyl Equivalent (Gem-dihalide) |
| Oxidation State | -1 (at benzylic carbon) | +1 (at benzylic carbon) |
| Key Application | Synthesis of 2-formyl-4-fluorobenzonitrile |
Synthetic Pathways: The Divergent "Make" Phase
Both compounds originate from the same precursor: 4-fluoro-2-methylbenzonitrile . The selectivity is controlled strictly by stoichiometry during Wohl-Ziegler bromination.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the divergent synthesis and application pathways.
Caption: Divergent synthesis from 4-fluoro-2-methylbenzonitrile. The gem-dibromo pathway (red) is the direct route to the Olaparib aldehyde intermediate.
Detailed Reactivity Profile
A. The Mono-bromo Variant (Alkylation Specialist)
The mono-bromide is highly reactive toward nucleophiles.
-
Mechanism:
Substitution. -
Utility: Used when the target molecule requires the retention of the methylene (
) bridge. -
Limitation: Converting the mono-bromo to an aldehyde (required for Olaparib) requires an oxidation step (e.g., Sommelet reaction or Kornblum oxidation), which is often lower yielding and more operationally complex than hydrolyzing the gem-dibromide.
B. The Gem-dibromo Variant (Aldehyde Surrogate)
The gem-dibromide is a "masked" carbonyl.
-
Mechanism: Hydrolysis (
-like pathway assisted by solvent/base). -
Utility: It allows for the introduction of the aldehyde functionality without using strong oxidants that might affect other parts of the molecule.
-
Olaparib Context: The hydrolysis yields 2-formyl-4-fluorobenzonitrile . This aldehyde is then reacted with dimethyl phosphite and hydrazine to close the phthalazinone ring.
Experimental Protocols
Protocol 1: Selective Synthesis of Gem-Dibromide
Target: 2-(Dibromomethyl)-4-fluorobenzonitrile
Reagents:
-
4-Fluoro-2-methylbenzonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.4 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Solvent: Chlorobenzene or Trifluorotoluene (safer alternatives to
)
Procedure:
-
Dissolve 4-fluoro-2-methylbenzonitrile in chlorobenzene (5 mL/g).
-
Add NBS (1.2 eq) and AIBN (0.025 eq) at room temperature.
-
Heat to 85°C. The reaction is exothermic; observe reflux.
-
After 2 hours, cool to 60°C and add the second portion of NBS (1.2 eq) and AIBN (0.025 eq).
-
Reflux for an additional 4–6 hours. Monitor by HPLC/TLC until the mono-bromo intermediate is <5%.
-
Cool to 0°C. Filter off the succinimide byproduct.
-
Concentrate the filtrate to obtain the crude gem-dibromide as a thick oil or low-melting solid.
Protocol 2: Hydrolysis to 2-Formyl-4-fluorobenzonitrile
This step activates the gem-dibromide for heterocycle formation.
Reagents:
-
Crude 2-(Dibromomethyl)-4-fluorobenzonitrile
-
Ethanol/Water (3:1 ratio)
-
Sodium Acetate (3.0 eq) or Calcium Carbonate (2.0 eq)
Procedure:
-
Suspend the crude gem-dibromide in Ethanol/Water.
-
Add Sodium Acetate.[1]
-
Reflux the mixture for 4 hours. The solution will clarify as the bromide is displaced and the acetal/aldehyde forms.
-
Cool to room temperature. Pour into ice water.
-
The aldehyde (2-formyl-4-fluorobenzonitrile) typically precipitates as a white/off-white solid.
-
Filter, wash with water, and dry.
-
Yield Expectation: 80–90% from the gem-dibromide.
-
Safety & Handling (E-E-A-T)
Both compounds are potent alkylating agents and lachrymators.
-
Corrosivity: The mono-bromo compound, in particular, can cause severe, delayed skin burns. The gem-dibromide releases HBr upon exposure to moisture, posing an inhalation hazard.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture will degrade the gem-dibromide to the aldehyde prematurely.
-
Waste: Succinimide byproducts and halogenated solvents must be disposed of as hazardous chemical waste.
References
-
Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317. Link
-
Olaparib Intermediate Synthesis: "Process for the preparation of 4-fluoro-2-methylbenzonitrile and its use for the preparation of trelagliptin." World Intellectual Property Organization, WO2016024224A1. Link
-
Gem-Dihalide Hydrolysis: "Hydrolysis of gem-dihalides to carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Safety Data Sheet (Mono-bromo): Apollo Scientific, "Safety Data Sheet: 2-(Bromomethyl)-4-fluorobenzonitrile." Link
-
Phthalazinone Synthesis Review: "Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents." Anticancer Agents in Medicinal Chemistry. Link
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A Comparative Benchmarking Guide to 2-(Dibromomethyl)-4-fluorobenzonitrile for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Among the diverse array of synthons available, halogenated benzonitriles serve as versatile intermediates, prized for their reactivity and ability to introduce key structural motifs. This guide provides a comprehensive technical comparison of 2-(Dibromomethyl)-4-fluorobenzonitrile against similar building blocks, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction: The Strategic Advantage of gem-Dibromomethylarenes
2-(Dibromomethyl)-4-fluorobenzonitrile belongs to the class of gem-dibromomethylarenes, which are widely recognized as valuable and stable precursors to aromatic aldehydes.[1][2] The primary utility of this functional group lies in its ability to act as a masked aldehyde. This characteristic is particularly advantageous when dealing with aldehydes that are unstable, volatile, or commercially unavailable.[3] The presence of the fluorine atom and the nitrile group on the aromatic ring further enhances the utility of this building block by modulating its electronic properties and providing additional sites for chemical modification.[3][4]
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[5] The electron-withdrawing nature of both the fluorine and nitrile substituents in 2-(Dibromomethyl)-4-fluorobenzonitrile influences the reactivity of the benzylic position, making it a subject of interest for comparative analysis.
Comparative Analysis of Key Building Blocks
This guide benchmarks 2-(Dibromomethyl)-4-fluorobenzonitrile against its direct synthetic precursor, 2-formyl-4-fluorobenzonitrile, and its dihalo-analogs, 2-(dichloromethyl)- and 2-(difluoromethyl)-4-fluorobenzonitrile. The comparison focuses on their synthesis, stability, and performance in key synthetic transformations.
| Building Block | Molecular Formula | Molecular Weight | Key Features |
| 2-(Dibromomethyl)-4-fluorobenzonitrile | C₈H₄Br₂FN | 292.93 | Stable aldehyde precursor; activated benzylic position for substitution and cyclization reactions.[6] |
| 2-Formyl-4-fluorobenzonitrile | C₈H₄FNO | 149.12 | Direct precursor for reactions requiring an aldehyde; may be less stable or more prone to side reactions under certain conditions. |
| 2-(Dichloromethyl)-4-fluorobenzonitrile | C₈H₄Cl₂FN | 204.03 | Alternative aldehyde precursor; reactivity of the dihalomethyl group differs from the dibromo analog. |
| 2-(Difluoromethyl)-4-fluorobenzonitrile | C₈H₄F₃N | 171.12 | Stable isostere for hydroxyl or thiol groups; offers unique electronic properties.[7] |
Synthesis of 2-(Dibromomethyl)-4-fluorobenzonitrile and Alternatives
The most common route to 2-(Dibromomethyl)-4-fluorobenzonitrile involves the radical bromination of 2-methyl-4-fluorobenzonitrile. This transformation can be controlled to yield the mono- or di-brominated product.
Experimental Protocol: Synthesis of 2-(Dibromomethyl)-4-fluorobenzonitrile
This protocol is adapted from established methods for benzylic bromination.[8][9][10]
Step 1: Monobromination to 2-(Bromomethyl)-4-fluorobenzonitrile
-
To a solution of 4-fluoro-2-methylbenzonitrile (1 equiv.) in a suitable solvent such as acetonitrile or carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equiv.).[8]
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equiv.).[8]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2-(bromomethyl)-4-fluorobenzonitrile.[4]
Step 2: Dibromination to 2-(Dibromomethyl)-4-fluorobenzonitrile
-
To a solution of 2-methyl-4-fluorobenzonitrile (1 equiv.) in a suitable solvent, add N-bromosuccinimide (NBS, 2.2 equiv.).
-
Add a radical initiator (AIBN, 0.1 equiv.).
-
Irradiate the mixture with a UV lamp or heat to reflux, monitoring the reaction progress.
-
Work-up the reaction as described in Step 1 to isolate 2-(dibromomethyl)-4-fluorobenzonitrile.
Caption: Synthetic routes to mono- and di-brominated 4-fluorobenzonitrile.
Benchmarking Performance in Key Transformations
The utility of 2-(Dibromomethyl)-4-fluorobenzonitrile is best demonstrated by its performance in key synthetic transformations, particularly in comparison to its aldehyde counterpart and other dihalo-analogs.
Hydrolysis to 2-Formyl-4-fluorobenzonitrile
A primary application of gem-dibromomethylarenes is their conversion to the corresponding aldehydes. This hydrolysis can often be achieved under milder conditions than direct oxidation of the corresponding methylarene, and avoids over-oxidation to the carboxylic acid.
General Protocol for Hydrolysis:
-
Dissolve 2-(Dibromomethyl)-4-fluorobenzonitrile in a suitable solvent system, such as aqueous acetone or a mixture of an organic solvent and water.
-
Add a promoting agent, such as silver nitrate or a phase-transfer catalyst with a mild base (e.g., sodium bicarbonate).
-
Heat the mixture and monitor the reaction until completion.
-
Extract the product with an organic solvent, wash, dry, and purify to obtain 2-formyl-4-fluorobenzonitrile.
Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner reaction is a powerful tool for C-C bond formation, typically involving the condensation of an aldehyde with an active methylene compound.[2] The use of gem-dibromomethylarenes as stable aldehyde surrogates in this reaction has been demonstrated to be highly effective, particularly for aldehydes that are otherwise difficult to handle.[12]
Experimental Protocol: Knoevenagel-Doebner Reaction
-
In a flask equipped with a reflux condenser, combine 2-(Dibromomethyl)-4-fluorobenzonitrile (1 equiv.), malonic acid (1.5 equiv.), and pyridine as the solvent.[12]
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for several hours, monitoring for the evolution of CO₂ and the formation of the product.
-
After cooling, acidify the reaction mixture with aqueous HCl to precipitate the α,β-unsaturated carboxylic acid product.
-
Collect the product by filtration, wash with water, and dry.
Caption: Knoevenagel-Doebner reaction using a gem-dibromide.
The direct use of the gem-dibromo compound in a one-pot procedure offers advantages in terms of operational simplicity and potentially higher overall yields by avoiding the isolation of the intermediate aldehyde.
Synthesis of Heterocycles: Quinazolines
The ortho-positioning of the nitrile and the latent aldehyde functionality in 2-(Dibromomethyl)-4-fluorobenzonitrile makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as quinazolines. Quinazolines are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[13]
The synthesis can proceed via the intermediate aldehyde, 2-formyl-4-fluorobenzonitrile, which can then undergo cyclocondensation with a suitable amine.
Experimental Protocol: Quinazoline Synthesis
-
Convert 2-(Dibromomethyl)-4-fluorobenzonitrile to 2-formyl-4-fluorobenzonitrile via hydrolysis as previously described.
-
React the resulting 2-formyl-4-fluorobenzonitrile with an appropriate amine (e.g., a primary amine or ammonia source like ammonium acetate) in a suitable solvent, often with an acid or base catalyst.
-
Heat the reaction mixture to promote cyclization and dehydration, leading to the formation of the quinazoline ring system.[14]
-
Isolate and purify the quinazoline product.
The reactivity of the nitrile group can also be harnessed in cyclization reactions, further expanding the synthetic utility of this building block.[15]
Conclusion and Future Outlook
2-(Dibromomethyl)-4-fluorobenzonitrile stands out as a highly versatile and valuable building block for organic synthesis. Its role as a stable and convenient precursor to 2-formyl-4-fluorobenzonitrile provides a significant advantage in multi-step syntheses. The presence of the fluorine atom and nitrile group offers opportunities for further functionalization and imparts desirable electronic properties to the molecule.
While direct comparative quantitative data with its dihalo-analogs remains an area for further investigation, the established reactivity principles of benzylic halides suggest that the dibromo compound offers a favorable balance of stability and reactivity for many applications. Future work should focus on systematically benchmarking the performance of 2-(Dibromomethyl)-4-fluorobenzonitrile against a broader range of related building blocks in various synthetic transformations to fully elucidate its synthetic potential.
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (URL: [Link])
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Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (URL: [Link])
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. (URL: [Link])
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. (URL: [Link])
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Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews. (URL: [Link])
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A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF - ResearchGate. (URL: [Link])
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Cyclocondensation of 2-(α-Diazoacyl)-2 H-azirines with Amidines in Diazo Synthesis of Functionalized Naphtho[1,2- d]imidazoles - PubMed. (URL: [Link])
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New Method in Free Radical Chemistry Using 2,4-Diphenyl-4-methyl-1-pentene as Radical Trapping Agent - SciSpace. (URL: [Link])
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Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC - NIH. (URL: [Link])
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])
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Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent | Request PDF - ResearchGate. (URL: [Link])
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Quinazoline synthesis - Organic Chemistry Portal. (URL: [Link])
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Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles - Organic Chemistry Portal. (URL: [Link])
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1,1-Dibromoalkane synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])
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Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PubMed. (URL: [Link])
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - ResearchGate. (URL: [Link])
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Chapter 11 Free Radical Substitution and Addition Reactions - Organic Chemistry. (URL: [Link])
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ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (URL: [Link])
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- US3644471A - Production of 2 5-dichlorobenzonitrile - Google P
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The Doebner modification of the Knoevenagel reaction. - OpenBU. (URL: [Link])
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Why do geminal diols get coverted to aldehydes or ketones? - Quora. (URL: [Link])
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Haloalkanes and Haloarenes - NCERT. (URL: [Link])
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A Safe and Green Benzylic Radical Bromination Experiment | Request PDF - ResearchGate. (URL: [Link])
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A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds - ResearchGate. (URL: [Link])
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Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent - PubMed. (URL: [Link])
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])
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A Comparative Spectroscopic Analysis of 2-(Dibromomethyl)-4-fluorobenzonitrile and Its Precursor, 4-fluoro-2-methylbenzonitrile
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the precise characterization of intermediates is paramount to ensuring the integrity and success of the final product. This guide provides an in-depth spectroscopic comparison of the critical intermediate, 2-(Dibromomethyl)-4-fluorobenzonitrile, and its direct precursor, 4-fluoro-2-methylbenzonitrile. Understanding the distinct spectral signatures of these two compounds is essential for reaction monitoring, quality control, and the efficient development of novel chemical entities. 2-(Dibromomethyl)-4-fluorobenzonitrile serves as a key building block in the synthesis of various biologically active molecules, making its unambiguous identification crucial.[1][2]
The Synthetic Pathway: From Precursor to Product
The transformation of 4-fluoro-2-methylbenzonitrile to 2-(Dibromomethyl)-4-fluorobenzonitrile is achieved through a benzylic bromination reaction. This process typically involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like azobisisobutyronitrile (AIBN), in a suitable solvent.[3] The reaction selectively targets the methyl group at the 2-position of the benzonitrile ring, replacing two of the hydrogen atoms with bromine atoms. This functional group transformation significantly alters the electronic environment and molecular weight of the compound, leading to distinct changes in its spectroscopic properties.
Precursor [label="4-fluoro-2-methylbenzonitrile"]; Product [label="2-(Dibromomethyl)-4-fluorobenzonitrile"];
Precursor -> Product [label="NBS, AIBN"]; }
Caption: Synthetic transformation from precursor to product.
Spectroscopic Comparison: A Tale of Two Molecules
The following sections detail the expected and observed spectroscopic data for both the precursor and the final product, highlighting the key differences that arise from the dibromination of the methyl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (ppm) | Methyl/Methine Proton (ppm) |
| 4-fluoro-2-methylbenzonitrile | 7.0 - 7.5 (m, 3H) | ~2.5 (s, 3H) |
| 2-(Dibromomethyl)-4-fluorobenzonitrile | 7.2 - 7.8 (m, 3H) | ~6.8 (s, 1H) |
Analysis and Interpretation:
The most significant difference in the ¹H NMR spectra of the precursor and the product is the disappearance of the singlet corresponding to the methyl protons (-CH₃) at approximately 2.5 ppm and the appearance of a new singlet for the methine proton (-CHBr₂) at a much more downfield region, around 6.8 ppm. This substantial downfield shift is due to the strong deshielding effect of the two electron-withdrawing bromine atoms attached to the same carbon. The integration of this new peak will correspond to one proton, confirming the dibromination. The aromatic region will also show some changes in chemical shifts and coupling patterns due to the altered electronic nature of the substituent at the 2-position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Comparative ¹³C NMR Data:
| Compound | Aromatic Carbons (ppm) | Nitrile Carbon (ppm) | Methyl/Methine Carbon (ppm) |
| 4-fluoro-2-methylbenzonitrile | 110 - 140 | ~118 | ~20 |
| 2-(Dibromomethyl)-4-fluorobenzonitrile | 112 - 145 | ~117 | ~30-40 |
Analysis and Interpretation:
In the ¹³C NMR spectrum, the carbon of the methyl group in the precursor, which appears at approximately 20 ppm, is replaced by the signal for the dibromomethyl carbon in the product. This new signal will be shifted downfield to around 30-40 ppm due to the electronegativity of the attached bromine atoms. The aromatic carbon signals will also experience shifts reflecting the change in the substituent's electronic effect. The nitrile carbon signal is expected to be less affected but may show a minor shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Collect a background spectrum of the clean ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. An ATR-IR spectrum for 4-fluoro-2-methylbenzonitrile is available on PubChem.[4]
Comparative FT-IR Data:
| Functional Group | 4-fluoro-2-methylbenzonitrile (cm⁻¹) | 2-(Dibromomethyl)-4-fluorobenzonitrile (cm⁻¹) |
| C≡N (nitrile stretch) | ~2230 | ~2230 |
| C-H (aromatic stretch) | ~3000-3100 | ~3000-3100 |
| C-H (aliphatic stretch) | ~2850-2960 | Absent |
| C-Br (stretch) | Absent | ~500-600 |
| C-F (stretch) | ~1200-1300 | ~1200-1300 |
Analysis and Interpretation:
The FT-IR spectrum of the product will be distinguished from the precursor by two main features. Firstly, the characteristic C-H stretching vibrations of the methyl group in the region of 2850-2960 cm⁻¹ will be absent in the product. Secondly, a new absorption band will appear in the low-frequency region (around 500-600 cm⁻¹) corresponding to the C-Br stretching vibration. The strong and sharp nitrile (C≡N) stretch around 2230 cm⁻¹ and the C-F stretch around 1200-1300 cm⁻¹ will be present in both spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using electron impact (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| 4-fluoro-2-methylbenzonitrile | 135 | 134 (M-H), 115 (M-HF) |
| 2-(Dibromomethyl)-4-fluorobenzonitrile | 291, 293, 295 | 212, 214 (M-Br), 133 (M-Br₂), 114 (M-HBr-Br) |
Analysis and Interpretation:
The mass spectrum of 2-(Dibromomethyl)-4-fluorobenzonitrile will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio). This will result in a cluster of peaks at m/z 291, 293, and 295 with a relative intensity ratio of approximately 1:2:1. This isotopic signature is a definitive confirmation of the presence of two bromine atoms. In contrast, the precursor will show a single molecular ion peak at m/z 135. The fragmentation patterns will also differ significantly, with the product showing characteristic losses of bromine atoms (loss of 79/81) and HBr.
Conclusion
The spectroscopic techniques of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a comprehensive and complementary suite of tools for the unambiguous differentiation of 2-(Dibromomethyl)-4-fluorobenzonitrile from its precursor, 4-fluoro-2-methylbenzonitrile. By carefully analyzing the key spectral features highlighted in this guide, researchers and drug development professionals can confidently monitor the progress of the benzylic bromination reaction, assess the purity of the product, and ensure the quality of this critical synthetic intermediate.
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PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
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Safety Operating Guide
Comprehensive Safety & Handling Guide: 2-(Dibromomethyl)-4-fluorobenzonitrile
CAS Number: 1485536-93-3 Formula: C₈H₄Br₂FN Molecular Weight: 292.93 g/mol Signal Word: DANGER [1]
Executive Safety Summary
2-(Dibromomethyl)-4-fluorobenzonitrile is a high-potency alkylating agent and corrosive solid. Unlike standard organic intermediates, its benzylic dibromide moiety confers significant reactivity, making it a potent severe skin/eye irritant (Category 1B Corrosive) and a probable lachrymator (tear-inducing agent).
Critical Hazard Directive:
-
Primary Risk: Chemical burns (H314) and irreversible eye damage.[2][3]
-
Secondary Risk: Hydrolysis releases Hydrogen Bromide (HBr) gas upon contact with moisture.
-
Operational Rule: All handling must occur inside a certified chemical fume hood. Zero skin contact tolerance.
Chemical Risk Assessment & Mechanism
To handle this compound safely, one must understand why it is dangerous. The risk profile is derived from its three functional components:
| Functional Group | Hazard Mechanism | Physiological Impact |
| Dibromomethyl (-CHBr₂) | High-Reactivity Alkylator: The weak C-Br bonds facilitate rapid nucleophilic substitution. Upon contact with biological tissue (water/proteins), it hydrolyzes to release Hydrobromic Acid (HBr) and aldehydes. | Severe chemical burns; delayed blistering; respiratory damage if inhaled. |
| Nitrile (-CN) | Metabolic Toxicity: While the C-CN bond is stable, metabolic breakdown or extreme acidic conditions can theoretically release cyanide ions (though less likely than simple nitriles). | Cellular hypoxia risk (oral/inhalation toxicity). |
| Fluorine Substituent | Lipophilicity Enhancer: Increases the compound's ability to penetrate lipid bilayers (skin), accelerating systemic absorption. | Faster onset of dermal toxicity. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged protection against benzylic poly-halides due to rapid permeation.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate Film) | Benzylic bromides can permeate nitrile in <10 mins. Laminate film offers >4-hour breakthrough time. |
| Hand Protection (Dexterity) | Double Nitrile (minimum 5 mil) | Only for momentary splash protection. Change immediately upon contamination.[4] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Prevents inhalation of dust and HBr vapors. If outside hood: Full-face respirator with ABEK-P3 cartridges. |
| Body Defense | Tyvek® Lab Coat + Chemical Apron | Cotton coats absorb liquids/solids, holding the corrosive agent against the skin. Tyvek repels particulates. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate against corrosive dusts or violent hydrolysis splashes. |
Operational Handling Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
Objective: Eliminate static discharge and aerosolization.
-
Environment: Activate fume hood. Clear deck of all other solvents (especially acetone/amines which may react violently).
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Benzylic halides are often static-prone powders that "jump."
-
Weighing:
-
Place the balance inside the hood if possible.
-
If the balance is external, tare a sealable vial.
-
Transfer solid into the vial inside the hood, seal tightly, then move to the balance. Never transport open powder.
-
Phase 2: Reaction Setup
Objective: Control exotherm and HBr evolution.
-
Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, DMF) immediately. Avoid protic solvents (Methanol, Water) unless hydrolysis is intended.
-
Addition Rate: If used as a reagent, add as a solution dropwise. The reaction with nucleophiles is often exothermic.
-
Venting: Connect the reaction vessel to an inert gas line (Nitrogen/Argon) with an oil bubbler to vent any evolved HBr gas safely.
Phase 3: Quenching & Work-up
Risk: The "Quench" is the most dangerous step due to potential HBr off-gassing.
-
Cooling: Cool the reaction mixture to 0°C before adding aqueous reagents.
-
Neutralization: Use saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate.
-
Warning: This generates CO₂ gas. Add slowly to prevent foam-over.
-
-
Phase Separation: The organic layer will contain the product. The aqueous layer will contain bromide salts and potential cyanide residues (treat as hazardous).
Visualization: Safe Handling Lifecycle
Figure 1: Operational workflow ensuring containment of corrosive vapors and dust.
Emergency Response & Decontamination
Self-Validating Protocol: If an incident occurs, assume the compound has already hydrolyzed to HBr.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Brush then Flush: Gently brush off dry powder (do not rub). Flush with water for 15 minutes . | Apply Calcium Gluconate gel (if HF risk is suspected, though HBr is primary here, standard burn care applies). Seek medical aid. |
| Eye Contact | Irrigate: Hold eyelids open and rinse with saline/water for 15+ minutes.[5] | Do not apply neutralizing agents. Transport to ER immediately. |
| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). | Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours. |
| Spill (Solid) | Cover & Scoop: Cover with dry sand or spill pads. Do NOT use water (generates acid mist). | Scoop into a glass jar. Wipe surface with dilute bicarbonate solution. |
Waste Disposal Strategy
Do not mix with general organic waste.
-
Classification: Hazardous Chemical Waste (Corrosive, Toxic).
-
Segregation:
-
Solid Waste: Contaminated gloves/weigh boats go into "Solid Hazardous Waste."
-
Liquid Waste: Collect in "Halogenated Organic Solvents" container.
-
Aqueous Waste: If quenched with Bicarbonate, check pH. If neutral (pH 6-8), it may still require "Aqueous Toxic" disposal due to fluoride/nitrile content.
-
-
Labeling: Must explicitly state: "Contains 2-(Dibromomethyl)-4-fluorobenzonitrile - CORROSIVE / TOXIC."
References
-
PubChem . (n.d.).[6] Compound Summary: 4-Fluorobenzonitrile (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. echemi.com [echemi.com]
- 4. 2-(Bromomethyl)-4-fluorobenzonitrile | 421552-12-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
